3-Boc-aminopiperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-piperidin-3-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-6-11-7-8/h8,11H,4-7H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOQXNWMYLFAHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401088 | |
| Record name | 3-Boc-aminopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172603-05-3 | |
| Record name | 3-Boc-aminopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(BOC-AMINO)PIPERIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Boc-Aminopiperidine: Chemical Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Boc-aminopiperidine, a chiral heterocyclic compound, serves as a critical building block in modern pharmaceutical synthesis. Its structural features, particularly the presence of a piperidine ring and a protected amine group, make it a versatile intermediate for the construction of complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group provides stability and allows for selective chemical modifications, which is paramount in multi-step synthetic pathways.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its role in the development of therapeutic agents.
Core Chemical Properties
This compound exists as a racemic mixture and as individual (R)- and (S)-enantiomers. The (R)-enantiomer, in particular, has garnered significant attention due to its indispensable role in the synthesis of several dipeptidyl peptidase IV (DPP-IV) inhibitors used in the management of type 2 diabetes.[1] The physical and chemical properties can vary slightly between the different forms.
Physicochemical Data
| Property | (R)-3-Boc-aminopiperidine | (S)-3-Boc-aminopiperidine | Racemic this compound |
| Molecular Formula | C₁₀H₂₀N₂O₂[2] | C₁₀H₂₀N₂O₂ | C₁₀H₂₀N₂O₂[3] |
| Molecular Weight | 200.28 g/mol [2][3] | 200.28 g/mol | 200.28 g/mol [3] |
| Appearance | White to off-white powder or solid[2] | Colorless liquid | - |
| Melting Point | 116-125 °C[4] | - | 181-182 °C (for N-Boc protected version)[5] |
| Boiling Point | ~304.8 °C (Predicted) | - | 277.3 °C (Predicted for N-Boc)[5] |
| Solubility | Soluble in methanol and ethanol.[2] Slightly soluble in water.[5] | - | Slightly soluble in water.[5] |
| pKa | 12.37 ± 0.20 (Predicted) | - | 10.35 ± 0.20 (Predicted for N-Boc)[5] |
| Optical Activity | [α]²²/D +3.2° (c=0.5 in DMF) | [α]D²⁰ +26.0 (c=0.308, EtOH)[6] | - |
| CAS Number | 309956-78-3[2] | 625471-18-3 | 172603-05-3[3] |
Spectroscopic Data
The structural integrity of this compound is typically confirmed using various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the protons on the piperidine ring and the Boc protecting group.
-
¹³C NMR: The carbon NMR spectrum shows distinct peaks for the different carbon atoms in the molecule, including the carbonyl carbon of the Boc group.[6][7]
-
IR Spectroscopy: Infrared spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present, such as the N-H and C=O stretching frequencies of the carbamate.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight and elemental composition of the compound.[6]
Synthesis and Reactivity
The synthesis of enantiomerically pure this compound is a key step in its utilization for pharmaceutical manufacturing. Several synthetic routes have been developed, often starting from readily available chiral precursors or involving chiral resolution of a racemic mixture.
General Synthesis Workflow
A common strategy for the synthesis of enantiopure this compound involves a multi-step process that can be generalized as follows:
Caption: A generalized workflow for the synthesis of (R)-3-Boc-aminopiperidine.
Experimental Protocols
1. Synthesis of (S)-3-Amino-1-N-Boc-piperidine via Hydrogenation
This protocol describes the synthesis from an azido derivative.
-
Materials: Azido derivative (e.g., (S)-3-azido-1-Boc-piperidine), Pd/C catalyst, Ethanol.
-
Procedure:
-
A mixture of the azido derivative (e.g., 6.77 g, 29.9 mmol) and Pd/C catalyst (150 mg) in ethanol (200 mL) is prepared.[6]
-
The mixture is subjected to hydrogenation at atmospheric pressure overnight.[6]
-
Upon completion of the reaction, the catalyst is removed by filtration through diatomaceous earth.[6]
-
The solvent is evaporated under reduced pressure to yield the product as a colorless liquid.[6]
-
2. Boc Protection of 3-Aminopiperidine
This protocol outlines the protection of the piperidine nitrogen.
-
Materials: 3-Aminopiperidine, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium hydroxide, Ethanol.
-
Procedure:
-
In a four-necked flask, dissolve 3-aminopiperidine (10.0 g, 0.1 mol) in ethanol (90 g) and stir at 10-15 °C.[8]
-
Slowly add di-tert-butyl dicarbonate (21.8 g, 0.1 mol) through one dropping funnel.[8]
-
Simultaneously, add 25% aqueous sodium hydroxide (17.6 g, 0.11 mol) dropwise through another funnel, maintaining the pH between 11.8 and 12.2.[8]
-
The addition is typically completed in about 1 hour.[8]
-
3. Deprotection of the Boc Group
The Boc group is typically removed under acidic conditions.
-
Materials: Boc-protected amine, Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl), Dichloromethane (DCM) or other suitable solvent.
-
Procedure:
Applications in Drug Development
The primary and most significant application of (R)-3-Boc-aminopiperidine is as a key intermediate in the synthesis of DPP-IV inhibitors, a class of oral hypoglycemic agents.[1][5]
Synthesis of Alogliptin
(R)-3-Boc-aminopiperidine is a crucial component in the synthesis of Alogliptin. The general synthetic route involves the coupling of the deprotected 3-aminopiperidine with a pyrimidinedione derivative.
Caption: Synthetic pathway to Alogliptin utilizing (R)-3-aminopiperidine.
Synthesis of Linagliptin
Similarly, (R)-3-Boc-aminopiperidine is a key precursor for the synthesis of Linagliptin. The synthesis involves the condensation of (R)-3-aminopiperidine with a xanthine derivative.
Caption: Synthetic pathway to Linagliptin utilizing (R)-3-aminopiperidine.
Stability and Storage
This compound is generally stable under recommended storage conditions.[2] It is advisable to store the compound in a cool, dry place, under an inert atmosphere, and away from incompatible materials such as strong oxidizing agents.[2]
Analytical Methods
The purity and identity of this compound are typically assessed using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Chiral HPLC methods are employed to determine the enantiomeric excess (e.e.) of the chiral isomers.[4][11]
Conclusion
This compound, particularly its (R)-enantiomer, is a high-value chiral intermediate with significant applications in the pharmaceutical industry. Its well-defined chemical properties and versatile reactivity make it an essential building block for the synthesis of complex, biologically active molecules. A thorough understanding of its synthesis, handling, and reactivity is crucial for researchers and scientists involved in drug discovery and development. The continued demand for novel therapeutics is likely to sustain the importance of this compound as a key synthetic precursor.
References
- 1. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]
- 2. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]
- 3. WO2015004599A1 - An improved process for preparing linagliptin and its key intermediates - Google Patents [patents.google.com]
- 4. An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine, [quickcompany.in]
- 5. nbinno.com [nbinno.com]
- 6. (S)-3-Amino-1-N-Boc-piperidine synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. N-BOC-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]
- 9. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
An In-depth Technical Guide to (R)-3-(Boc-Amino)piperidine (CAS: 309956-78-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (R)-3-(tert-butoxycarbonylamino)piperidine, a chiral piperidine derivative of significant interest in medicinal chemistry and pharmaceutical development. This document details its physicochemical properties, synthesis methodologies, key applications, and safety information, serving as a critical resource for professionals in the field.
Core Properties and Specifications
(R)-3-(Boc-Amino)piperidine is a white to pale yellow solid at room temperature.[1] Its chemical structure features a piperidine ring with a Boc-protected amine group at the chiral 3-position, which is crucial for its role in stereoselective synthesis.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 309956-78-3 |
| Molecular Formula | C₁₀H₂₀N₂O₂ |
| Molecular Weight | 200.28 g/mol [2] |
| Appearance | White to pale yellow solid[1] |
| Melting Point | 116-121 °C |
| Optical Activity | [α]²²/D +3.2°, c = 0.5 in DMF |
| Solubility | Soluble in methanol and ethanol. |
Table 2: Analytical Data Summary
| Analysis | Data |
|---|---|
| ¹H NMR | Spectrum available, detailed peak list not publicly available. |
| ¹³C NMR | Spectrum available, detailed peak list not publicly available. |
| Mass Spectrometry | Data available, specific m/z not publicly available. |
| Infrared (IR) Spectroscopy | Spectrum available, detailed peak list not publicly available. |
| Purity | Typically >97% |
Synthesis and Manufacturing
The synthesis of enantiomerically pure (R)-3-(Boc-Amino)piperidine is a critical process for its application in pharmaceuticals. Several synthetic routes have been developed, often starting from readily available chiral precursors. Below is a representative experimental protocol collated from patent literature.
Representative Experimental Protocol: Synthesis from Benzyl (R)-3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate
This protocol describes the debenzylation of a protected piperidine precursor to yield the final product.
Materials:
-
Benzyl (R)-3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate
-
10% Palladium on carbon (Pd/C), wet (50% water)
-
Methanol
-
Dichloromethane
-
Petroleum ether
-
Autoclave
-
Filtration apparatus
Procedure:
-
In an autoclave, combine 46.8 g of benzyl (R)-3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate, 2.3 g of 10% wet palladium on carbon, and 320 mL of methanol.
-
Purge the system with nitrogen 3 to 4 times.
-
Pressurize the autoclave with hydrogen to 0.3-0.4 MPa.
-
Heat the reaction mixture to 35-40 °C and maintain for 2 hours, monitoring the reaction progress by HPLC until the starting material is fully consumed.[3]
-
After the reaction is complete, cool the mixture and filter to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
To the residue, add 23 mL of dichloromethane and 46 mL of petroleum ether, and warm the mixture to 35-40 °C.
-
Slowly add 325 mL of petroleum ether at this temperature and hold for 1 hour.
-
Gradually cool the mixture to -5 to 0 °C to induce crystallization.
-
Collect the solid product by filtration and dry at 40-45 °C to yield (R)-3-Boc-aminopiperidine as a white solid (Expected yield: ~95%).[3]
Applications in Drug Development
The primary and most significant application of (R)-3-(Boc-Amino)piperidine is as a key chiral building block in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors.[4][5][6] These oral antidiabetic agents are used for the treatment of type 2 diabetes. The precise stereochemistry of the (R)-enantiomer is essential for the pharmacological activity of these drugs.[6]
Role in Alogliptin Synthesis
(R)-3-(Boc-Amino)piperidine is a crucial intermediate in the synthesis of Alogliptin, a potent and selective DPP-4 inhibitor.[4][5] The synthesis involves the nucleophilic substitution of a chloropyrimidine derivative with (R)-3-aminopiperidine (obtained after deprotection of the Boc group), followed by salt formation.
Safety and Handling
(R)-3-(Boc-Amino)piperidine is classified as a hazardous substance and requires careful handling in a laboratory or manufacturing setting.
Table 3: GHS Hazard Information
| Hazard | Description |
|---|---|
| Signal Word | Danger |
| Hazard Statements | H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation.H400: Very toxic to aquatic life. |
| Precautionary Statements | P273, P280, P302+P352, P305+P351+P338+P310 |
| Storage | Store at 2-8°C. |
Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
(R)-3-(Boc-Amino)piperidine is a high-value chiral intermediate with a critical role in the synthesis of modern pharmaceuticals, particularly DPP-4 inhibitors for the management of type 2 diabetes. A thorough understanding of its properties, synthesis, and handling is essential for researchers and drug development professionals aiming to utilize this compound in their synthetic endeavors. The availability of reliable synthetic routes and high-purity material is paramount to the successful development of new and existing therapies.
References
- 1. (R)-3-(Boc-amino)piperidine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. chemscene.com [chemscene.com]
- 3. (R)-3-(Boc-Amino)piperidine | 309956-78-3 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
3-Boc-aminopiperidine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Boc-aminopiperidine, a key building block in synthetic organic chemistry and drug discovery. This document outlines its fundamental chemical properties, applications, and detailed synthetic methodologies.
Core Chemical Properties
This compound, also known as tert-butyl (piperidin-3-yl)carbamate, is a piperidine derivative protected with a tert-butoxycarbonyl (Boc) group. This protecting group strategy is crucial in multi-step syntheses, allowing for selective reactions at other positions of the molecule.
The quantitative physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C10H20N2O2 |
| Molecular Weight | 200.28 g/mol [1][2][3][4][5] |
| Exact Mass | 200.152477885 Da[1][4] |
| Density | 1.02±0.1 g/cm³[2][4] |
| Melting Point | 116-127 °C[4] |
| Boiling Point (Predicted) | 304.8±31.0 °C[2][4] |
| Topological Polar Surface Area | 50.4 Ų[1][4] |
| CAS Number | 172603-05-3 (for the racemate)[1] |
Applications in Drug Development
This compound is a versatile intermediate widely utilized in the synthesis of complex molecules, particularly in the pharmaceutical industry. The piperidine ring is a common scaffold in many biologically active compounds, and the Boc-protected amine allows for its incorporation into larger structures.
Notably, the chiral isomers, (R)-3-(Boc-amino)piperidine and (S)-3-(Boc-amino)piperidine, are critical intermediates in the synthesis of several drugs. For instance, (R)-3-(Boc-Amino)piperidine is a key intermediate in the manufacturing of Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[2]
The logical workflow for the use of this compound as a building block in pharmaceutical synthesis is illustrated below.
Experimental Protocol: Synthesis of (R)-3-(Boc-Amino)piperidine
This section details a common experimental procedure for the synthesis of (R)-3-(Boc-amino)piperidine via catalytic hydrogenation, a method valued for its efficiency and yield.
Objective: To synthesize tert-Butyl (R)-piperidin-3-ylcarbamate from a protected precursor.
Materials:
-
Benzyl 3-[(tert-butoxycarbonyl)amino]-1-piperidinecarboxylate (2.25 g, 6.73 mmol)
-
10% Palladium on carbon (Pd/C) (0.229 g)
-
Ethanol (20 mL)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
A mixture of benzyl 3-[(tert-butoxycarbonyl)amino]-1-piperidinecarboxylate (2.25 g) and 10% Pd/C (0.229 g) is prepared in ethanol (20 mL).[2]
-
The mixture is stirred at room temperature under a hydrogen atmosphere (1 atm) for 14 hours.[2]
-
Upon completion of the reaction, the catalyst is removed by filtration through a pad of Celite.[2]
-
The filtrate is concentrated under reduced pressure to yield the final product, tert-Butyl (R)-piperidin-3-ylcarbamate, as a solid.[2]
Expected Yield: Approximately 1.22 g (91%).[2]
The process flow for this experimental protocol is visualized in the diagram below.
References
- 1. 3-(Boc-amino)piperidine | C10H20N2O2 | CID 4233041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]
- 3. chemwhat.com [chemwhat.com]
- 4. echemi.com [echemi.com]
- 5. tert-butyl N-[(3S)-piperidin-3-yl]carbamate | C10H20N2O2 | CID 1514171 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Role of the Boc Protecting Group in Aminopiperidine Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Aminopiperidines, in particular, serve as critical building blocks for introducing key pharmacophoric elements. However, the inherent reactivity of the amino group necessitates a robust protection strategy to achieve controlled and selective chemical transformations. Among the arsenal of amine protecting groups, the tert-butoxycarbonyl (Boc) group has emerged as a cornerstone in the synthesis of complex molecules containing the aminopiperidine moiety. This technical guide provides an in-depth exploration of the multifaceted role of the Boc protecting group in aminopiperidine chemistry, complete with experimental protocols, quantitative data, and graphical representations of key processes.
The Indispensable Role of Boc-Protected Aminopiperidines
The Boc group's popularity stems from its unique combination of stability and facile, yet selective, removal. It effectively masks the nucleophilicity and basicity of the aminopiperidine's nitrogen atom, allowing for a wide range of chemical modifications at other positions of the molecule. This is particularly crucial in the multi-step syntheses common in drug discovery and development.[1][2]
Boc-protected aminopiperidines are pivotal intermediates in the synthesis of numerous therapeutic agents. For instance, (R)-3-(Boc-Amino)piperidine is a key building block for dipeptidyl peptidase IV (DPP-4) inhibitors like Alogliptin and Linagliptin, which are used in the management of type 2 diabetes.[3][4][5] Similarly, N'-Boc-4-methyl-4-aminopiperidine is instrumental in the synthesis of CCR5 antagonists, a class of drugs that inhibit HIV-1 entry into cells.[6] The strategic use of the Boc protecting group ensures the desired stereochemistry and functionalization are achieved with high precision and yield.[3][7]
Core Principles of Boc Protection and Deprotection
The utility of the Boc group is defined by the chemistry of its introduction (protection) and removal (deprotection).
Boc Protection of Aminopiperidines
The most common method for introducing the Boc group is through the reaction of the aminopiperidine with di-tert-butyl dicarbonate (Boc₂O).[8][9] This reaction is typically carried out under mild basic conditions and proceeds with high efficiency. The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, leading to the formation of a carbamate.[9][10][11]
Boc Deprotection
The key advantage of the Boc group is its lability under acidic conditions.[8][12] This allows for its selective removal in the presence of other protecting groups that are stable to acid but labile to bases (e.g., Fmoc) or hydrogenation (e.g., Cbz).[12][13] The deprotection mechanism involves the protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[9][10]
Quantitative Data on Boc Protection of Aminopiperidines
The efficiency of Boc protection is highly dependent on the substrate and reaction conditions. The following table summarizes quantitative data from various reported syntheses.
| Substrate | Reagents and Conditions | Yield (%) | Reference |
| 4-Piperidyl urea | Di-tert-butyl dicarbonate, triethylamine, water, 20-25°C, 8-10h | 72-75 (of 1-boc-4-piperidyl urea) | [14] |
| (R)-Pyridine-3-ylcarbamate | H₂, 5% Pd/C, acetic acid, 65°C, 0.6 MPa, 12h | 73.8 | [15] |
| L-Glutamic acid derivative | Di-tert-butyl dicarbonate, triethylamine, DMAP, CH₂Cl₂ | 92 (of N-Boc intermediate) | |
| 1,2,3,6-Tetrahydropyridine | Di-tert-butyl dicarbonate, THF, 0°C to rt | 89 | |
| N-benzyl-4-piperidone derivative | Di-tert-butyl carbamate, toluene, 80-100°C, 3h | 81 (of imine intermediate) | [16] |
Experimental Protocols
The following are representative experimental protocols for the protection and deprotection of aminopiperidines.
Protocol for Boc Protection of 4-Aminopiperidine
This protocol is adapted from general procedures for Boc protection of amines.[8][17]
-
Dissolution: Dissolve 4-aminopiperidine (1 equivalent) in a suitable solvent such as a mixture of distilled water and acetone or dichloromethane.
-
Addition of Boc₂O: While stirring at room temperature, add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equivalents).
-
Base Addition (Optional but common): Add a base such as triethylamine (1.5 equivalents) or sodium bicarbonate.
-
Reaction: Continue stirring at room temperature for several hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.
Protocol for Boc Deprotection of N-Boc-4-Aminopiperidine
This protocol is based on standard acid-catalyzed Boc deprotection procedures.[8][13][17]
-
Dissolution: Dissolve the N-Boc-4-aminopiperidine (1 equivalent) in an appropriate solvent such as dichloromethane (DCM), ethyl acetate, or dioxane.
-
Acid Addition: At 0°C, add a strong acid such as trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) or a solution of HCl in dioxane (e.g., 4M).
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
Neutralization and Extraction: Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Extract the aqueous layer multiple times with an organic solvent.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected aminopiperidine.
Orthogonal Protection Strategies
The true power of the Boc group is realized in orthogonal protection strategies, where multiple protecting groups can be selectively removed in the presence of others.[12][13][18][19][20] This is fundamental to the synthesis of complex molecules.
This schematic illustrates how a molecule with multiple functional groups protected with orthogonal groups (e.g., Boc for an amine, Fmoc for another amine or alcohol, and Cbz for a carboxylic acid) can be selectively deprotected at a specific site by choosing the appropriate cleavage conditions.
Conclusion
The tert-butoxycarbonyl protecting group is an indispensable tool in the synthesis of aminopiperidine-containing molecules, particularly in the realm of pharmaceutical research and development. Its robustness under a variety of reaction conditions, coupled with its facile and selective removal under mild acidic conditions, provides chemists with a powerful strategy for navigating complex synthetic pathways. A thorough understanding of the principles of Boc protection, deprotection, and its application in orthogonal strategies is crucial for the efficient and successful synthesis of novel drug candidates and other advanced materials.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 15. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]
- 16. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 20. jocpr.com [jocpr.com]
The 3-Aminopiperidine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of natural products and synthetic pharmaceuticals. Among its derivatives, the 3-aminopiperidine core has emerged as a particularly valuable building block in the design of potent and selective therapeutic agents. Its inherent chirality and the versatile synthetic handles it offers have enabled the development of groundbreaking drugs across multiple therapeutic areas, from metabolic disorders to oncology and central nervous system (CNS) diseases. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and key applications of 3-aminopiperidine derivatives, supported by detailed experimental protocols and visual representations of underlying mechanisms.
Synthesis of the Chiral 3-Aminopiperidine Core
The synthesis of enantiomerically pure 3-aminopiperidine is a critical first step in the development of derivatives. The (R)-enantiomer, in particular, is a key intermediate for several marketed drugs. Various synthetic strategies have been developed to access this chiral scaffold efficiently.
Synthetic Workflow Overview
A general workflow for the synthesis of chiral 3-aminopiperidine derivatives often starts from readily available chiral precursors, such as amino acids, followed by cyclization and functionalization steps.
Key Experimental Protocol: Synthesis of (R)-3-(Boc-amino)piperidine from D-Ornithine
This protocol outlines a two-step synthesis of (R)-3-(Boc-amino)piperidine, a versatile intermediate, starting from D-ornithine.[1]
Step 1: Formation of N-Boc protected 3-aminolactam
-
D-Ornithine hydrochloride is slurried in anhydrous methanol.
-
The solution is saturated with hydrogen chloride gas and refluxed for 3 hours to yield the methyl ester.
-
The crude methyl ester is then refluxed with sodium methoxide in methanol for 4 hours to induce cyclization into the lactam.
-
The N-Boc protecting group is introduced to the 3-amino group to yield the N-Boc protected 3-aminolactam.
Step 2: Reduction to (R)-3-(Boc-amino)piperidine
-
The N-Boc protected 3-aminolactam is converted to its corresponding imido ester via O-alkylation.
-
The imido ester is then subjected to catalytic hydrogenation (e.g., using 5% Pt/C) under mild conditions (5 bar H₂, room temperature) to reduce the imido ester to the desired (R)-3-(Boc-amino)piperidine.[1]
Therapeutic Applications of 3-Aminopiperidine Derivatives
The 3-aminopiperidine scaffold is a key component in several classes of therapeutic agents. The following sections detail its role in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, KRAS G12D inhibitors, and CNS-active agents.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
One of the most significant applications of 3-aminopiperidine derivatives is in the development of DPP-4 inhibitors, a class of oral antihyperglycemic agents for the treatment of type 2 diabetes. These drugs, often referred to as "gliptins," enhance the levels of incretin hormones, which in turn stimulate insulin secretion in a glucose-dependent manner.
DPP-4 is a serine protease that inactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). By inhibiting DPP-4, 3-aminopiperidine-based drugs prolong the action of these incretins, leading to improved glycemic control.[2][3]
The (R)-3-aminopiperidine moiety typically serves as a key pharmacophore that interacts with the S2 pocket of the DPP-4 enzyme. Modifications at the N-1 position of the piperidine ring and the 3-amino group are crucial for optimizing potency and pharmacokinetic properties.
| Compound | DPP-4 IC₅₀ (nM) | Key Structural Features |
| Alogliptin | <10[4] | Pyrimidinedione core with a cyanobenzyl group.[5] |
| Linagliptin | ~1[6][7] | Xanthine-based core with a butynyl group.[6] |
| Sitagliptin | 18-19[8][9][10][11][12] | Triazolopiperazine core with a trifluorophenyl group. |
| Trelagliptin | 4[13][14][15] | Fluorophenyl and cyanopyrrolidine moieties. |
| Omarigliptin | 1.6[16] | A complex heterocyclic system designed for long duration of action. |
IC₅₀ values represent the concentration of the inhibitor required to reduce DPP-4 activity by 50% in vitro.
This protocol describes a common fluorometric assay to determine the inhibitory activity of test compounds against DPP-4.[17][18][19][20]
-
Reagent Preparation:
-
Prepare a stock solution of the 3-aminopiperidine test compound in DMSO.
-
Prepare serial dilutions of the test compound in assay buffer (e.g., Tris-HCl, pH 8.0).
-
Prepare a working solution of recombinant human DPP-4 enzyme in assay buffer.
-
Prepare a solution of the fluorogenic substrate Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC) in assay buffer.
-
A known DPP-4 inhibitor (e.g., Sitagliptin) should be used as a positive control.
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add the DPP-4 enzyme solution.
-
Add the test compound dilutions, positive control, or solvent (for enzyme activity control) to the respective wells.
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Data Analysis:
-
Measure the fluorescence intensity (excitation ~360 nm, emission ~460 nm) using a fluorescence plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme activity control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
-
KRAS G12D Inhibitors for Oncology
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in pancreatic ductal adenocarcinoma.[21] The development of inhibitors for this "undruggable" target has been a major challenge, and 3-aminopiperidine derivatives have recently shown promise in this area.
Unlike covalent inhibitors that target the KRAS G12C mutant, inhibitors for KRAS G12D are being designed as non-covalent binders. Recent strategies involve designing compounds where a basic amine, such as the one in a piperidine or piperazine moiety, forms a salt bridge with the mutant aspartate-12 residue.[21] These inhibitors bind to a pocket between switch I and switch II of the KRAS protein, disrupting its interaction with downstream effectors like RAF kinase and thereby inhibiting the MAPK signaling pathway.[22]
The discovery of novel KRAS inhibitors often involves a combination of computational and experimental approaches.
Central Nervous System (CNS) Active Agents
The 3-aminopiperidine scaffold is also present in molecules targeting CNS receptors, particularly dopamine receptors, which are implicated in disorders such as schizophrenia and Parkinson's disease.
The structural rigidity and basic nitrogen of the 3-aminopiperidine core make it suitable for interacting with the binding sites of dopamine receptors. Structure-activity relationship studies have shown that modifications to the piperidine nitrogen and the 3-amino group can modulate affinity and selectivity for D2 versus D3 subtypes.
The following table presents binding affinities (Ki) for representative ligands at human dopamine D2 and D3 receptors. A lower Ki value indicates higher binding affinity.
| Compound Class | Representative Ligand | Dopamine D2 Ki (nM) | Dopamine D3 Ki (nM) | D2/D3 Selectivity |
| N-Phenylpiperazines | Compound 6a[23] | > 1500[23] | 0.2 - 1.4[23] | > 1000-fold for D3 |
| Aminopiperidines | RBI-257[24][25] | High (mutant specific) | High | D4 selective scaffold |
Data is illustrative of the potential for achieving subtype selectivity with piperidine-based scaffolds.
Conclusion and Future Perspectives
The 3-aminopiperidine scaffold continues to be a highly valuable core in medicinal chemistry. Its success in DPP-4 inhibitors has cemented its status as a privileged structure for targeting enzymes. The emerging applications in challenging areas like KRAS inhibition and the nuanced modulation of CNS receptors highlight its ongoing relevance and versatility. Future research will likely focus on leveraging this scaffold to develop novel covalent and allosteric modulators, as well as exploring new vector-drug conjugates and PROTACs. The continued refinement of synthetic routes to access diverse and complex 3-aminopiperidine derivatives will undoubtedly fuel the discovery of the next generation of innovative therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 3. medscape.com [medscape.com]
- 4. abmole.com [abmole.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Linagliptin—A Novel Dipeptidyl Peptidase Inhibitor for Type 2 Diabetes Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rndsystems.com [rndsystems.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 19. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 20. 4.4. Dipeptidyl Peptidase IV Inhibitory Assay and Kinetics Assays [bio-protocol.org]
- 21. [PDF] KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge | Semantic Scholar [semanticscholar.org]
- 22. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
- 23. mdpi.com [mdpi.com]
- 24. ClinPGx [clinpgx.org]
- 25. Three amino acids in the D2 dopamine receptor regulate selective ligand function and affinity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Enantioselective Synthesis of 3-Boc-aminopiperidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 3-Boc-aminopiperidine, a critical chiral building block in the development of numerous pharmaceutical agents. The methods outlined below offer various approaches to obtaining the desired enantiomer in high purity, catering to different strategic considerations in process development and scale-up.
Introduction
Optically active 3-aminopiperidine derivatives, particularly the N-Boc protected form, are key intermediates in the synthesis of a wide range of bioactive molecules, including dipeptidyl peptidase IV (DPP-IV) inhibitors used in the treatment of type II diabetes. The stereochemistry at the C3 position of the piperidine ring is often crucial for pharmacological activity, making enantioselective synthesis a topic of significant interest. This document details three primary strategies for achieving high enantiopurity: biocatalytic asymmetric amination, synthesis from a chiral pool, and classical resolution of a racemic mixture.
Biocatalytic Asymmetric Amination using ω-Transaminases
This modern approach utilizes immobilized ω-transaminases (ω-TAs) for the direct asymmetric amination of a prochiral ketone, offering a green and highly efficient one-step synthesis.
Reaction Principle
The synthesis of both (R)- and (S)-3-amino-1-Boc-piperidine can be achieved by the amination of the prochiral precursor 1-Boc-3-piperidone. This reaction uses an amine donor, such as isopropylamine, and pyridoxal-5'-phosphate (PLP) as a cofactor.[1] The choice of the specific ω-transaminase enzyme dictates the stereochemical outcome of the reaction.
Workflow for Biocatalytic Amination
Caption: Workflow for the biocatalytic synthesis of this compound.
Quantitative Data
| Enzyme | Substrate | Product | Temp. (°C) | Time (h) | Conversion (%) | ee (%) | Isolated Yield (%) | Reference |
| ATA-025-IMB | 1-Boc-3-piperidone | (R)-3-Boc-aminopiperidine | 50 | 24 | >99 | >99 | 70 | [1] |
| Various TAs | 1-Boc-3-piperidone | (R)- or (S)-3-Boc-aminopiperidine | 35 | 24 | Variable | >99 | Not reported |
Experimental Protocol: Synthesis of (R)-3-Boc-aminopiperidine[2]
-
Reaction Setup: To 4 mL of triethanolamine buffer (100 mM, pH 7.5) containing isopropylamine (1.1 M) and pyridoxal-5'-phosphate (PLP) (1.4 mM), add 200 mg of immobilized ω-transaminase (ATA-025-IMB).
-
Pre-incubation: Stir the mixture at 35°C and 550 rpm for 5 minutes.
-
Substrate Addition: Add a preheated solution of 1-Boc-3-piperidone (1.25 mmol, 208 mM) in 2 mL of DMSO (33% v/v).
-
Reaction: Stir the reaction mixture at 50°C and 550 rpm. Monitor the reaction progress by HPLC and/or TLC.
-
Work-up: Upon completion, filter the enzyme under vacuum. The immobilized enzyme can be washed and reused.
-
Extraction: Extract the aqueous filtrate with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product as a yellow oil.
Synthesis from Chiral Precursors (L-Glutamic Acid)
This multi-step approach leverages the inherent chirality of a readily available starting material to construct the desired enantiomerically pure piperidine ring.
Synthetic Pathway Overview
This synthetic route involves a five-step linear sequence starting from L-glutamic acid.[2] The key transformations include protection of the amino group, reduction of the carboxylic acids to alcohols, conversion of the diol to a ditosylate, and finally, cyclization with an amine.
Caption: Synthetic pathway from L-glutamic acid to 3-(N-Boc-amino)piperidine.
Quantitative Data
| Starting Material | Number of Steps | Overall Yield (%) | Key Reagents | Reference |
| L-Glutamic Acid | 5 | 44 - 55 | (Boc)2O, NaBH4, TsCl, various amines | [2] |
Experimental Protocol Highlights: Key Steps[3]
-
Diesterification of L-Glutamic Acid: L-glutamic acid is treated with thionyl chloride in methanol to yield the corresponding diester.
-
N-Boc Protection: The amino group of the diester is protected using di-tert-butyl dicarbonate ((Boc)2O) and a base like triethylamine.
-
Reduction to Diol: The diester is reduced to the corresponding diol using sodium borohydride in methanol. The reaction is quenched with aqueous citric acid.
-
Ditosylation: The diol is converted to a ditosylate using p-toluenesulfonyl chloride (TsCl) in a suitable solvent like pyridine or dichloromethane with a base.
-
Cyclization: The ditosylate is reacted with a primary amine to form the piperidine ring via intramolecular nucleophilic substitution.
Resolution of Racemic 3-Aminopiperidine
This classical method involves the separation of a racemic mixture of 3-aminopiperidine using a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization.
Resolution Strategy
Racemic 3-aminopiperidine is reacted with an enantiomerically pure chiral acid, such as (R)-4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide ((R)-CPA), to form a pair of diastereomeric salts.[3][4] Due to their different physical properties, particularly solubility, one diastereomer can be selectively crystallized. The desired enantiomer of 3-aminopiperidine is then liberated from the salt and can be subsequently Boc-protected.
Caption: Logical workflow for the resolution of racemic 3-aminopiperidine.
Quantitative Data
| Resolving Agent | Substrate | Product | Yield (%) | ee (%) | Solvent for Crystallization | Reference |
| (R)-CPA | Racemic 3-aminopiperidine | (R)-3-aminopiperidine | 99.5 | 99.6 | 90% tert-butyl alcohol | [3][4] |
Experimental Protocol: Resolution and Boc-Protection
-
Salt Formation: React racemic 3-aminopiperidine with an equimolar amount of the chiral resolving agent (e.g., (R)-CPA) in a suitable solvent such as 90% tert-butyl alcohol at an elevated temperature.
-
Crystallization: Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt. Further cooling (e.g., to 0°C) can maximize the yield.
-
Isolation: Isolate the crystallized salt by filtration and wash with a cold solvent.
-
Liberation of Free Amine: Treat the isolated diastereomeric salt with a base (e.g., NaOH solution) to liberate the free chiral amine.
-
Extraction: Extract the enantiomerically pure 3-aminopiperidine into an organic solvent.
-
N-Boc Protection: React the chiral amine with di-tert-butyl dicarbonate in the presence of a base to afford the final (R)- or (S)-3-Boc-aminopiperidine.
Conclusion
The enantioselective synthesis of this compound can be successfully achieved through several distinct and effective methodologies. The choice of the optimal synthetic route will depend on factors such as the desired scale of production, cost of starting materials and reagents, environmental considerations, and the available technological capabilities. Biocatalytic amination represents a highly efficient and "green" option for large-scale manufacturing, while synthesis from the chiral pool and classical resolution offer robust and well-established alternatives.
References
Large-Scale Synthesis of 3-Boc-aminopiperidine for Pharmaceutical Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-(tert-butoxycarbonylamino)piperidine, commonly known as (R)-3-Boc-aminopiperidine, is a critical chiral intermediate in the synthesis of numerous pharmaceutical compounds, most notably dipeptidyl peptidase-IV (DPP-IV) inhibitors used in the management of type 2 diabetes, such as Alogliptin and Linagliptin.[1][2] The precise stereochemistry of this intermediate is essential for the pharmacological activity of the final drug products.[1] This document provides detailed application notes and protocols for the large-scale synthesis of 3-Boc-aminopiperidine, focusing on methodologies suitable for industrial production.
Introduction
The piperidine ring is a fundamental structural motif in a vast array of natural products and pharmaceutical agents. Specifically, optically active 3-aminopiperidine derivatives are key building blocks in modern drug development.[1] The tert-butoxycarbonyl (Boc) protecting group offers stability and facilitates selective chemical modifications during complex synthetic pathways.[1] Several synthetic routes to this compound have been reported, including methods starting from L-glutamic acid, D-ornithine, and through the resolution of racemic mixtures.[2][3] The selection of a synthetic route for large-scale production depends on factors such as cost, availability of starting materials, overall yield, process safety, and environmental impact.
This document outlines a common and scalable synthetic approach involving the hydrogenation of a pyridine precursor followed by Boc-protection.
Synthetic Pathway Overview
A prevalent method for the large-scale synthesis of this compound involves the catalytic hydrogenation of 3-aminopyridine to produce 3-aminopiperidine, which is then protected with a Boc group. For the synthesis of the chiral (R)-enantiomer, a chiral resolution step is often incorporated.
Caption: Synthetic pathway for (R)-3-Boc-aminopiperidine.
Experimental Protocols
Protocol 1: Large-Scale Synthesis of rac-3-Aminopiperidine via Hydrogenation
This protocol details the catalytic hydrogenation of 3-aminopyridine to yield racemic 3-aminopiperidine.
Materials:
-
3-Aminopyridine
-
Palladium on carbon (5% Pd/C)
-
Acetic acid
-
Sodium hydroxide
-
Water
-
Pressurized hydrogenation reactor
Procedure:
-
Charge a suitable pressurized hydrogenation reactor with 3-aminopyridine and acetic acid.
-
Add 5% palladium on carbon catalyst to the mixture.
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to 0.6 MPa and heat to 65°C.[2]
-
Maintain stirring for approximately 12 hours, monitoring the reaction progress by appropriate analytical methods (e.g., GC, HPLC).
-
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture to remove the palladium catalyst. The catalyst can be washed with water to recover any adsorbed product.
-
The filtrate containing the acetate salt of 3-aminopiperidine is then neutralized. Slowly add the acidic solution to a pre-chilled aqueous solution of sodium hydroxide, maintaining the temperature between 10-20°C.[2]
-
The resulting mixture can then be further processed for chiral resolution or Boc-protection.
Protocol 2: Boc-Protection of 3-Aminopiperidine
This protocol describes the protection of the amino group of 3-aminopiperidine with di-tert-butyl dicarbonate ((Boc)2O).
Materials:
-
3-Aminopiperidine
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
Sodium hydroxide (aqueous solution)
-
Ethanol
-
Reaction vessel with pH control
Procedure:
-
In a reaction vessel, dissolve 3-aminopiperidine in ethanol.
-
Cool the solution to 10-15°C with stirring.
-
Slowly and simultaneously add di-tert-butyl dicarbonate and an aqueous solution of sodium hydroxide. Control the addition rates to maintain the pH of the reaction mixture between 11.8 and 12.2.[4]
-
The addition is typically completed over approximately 1 hour.
-
After the addition is complete, continue to stir the mixture and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the product can be isolated by extraction and subsequent crystallization.
Data Presentation
| Parameter | Hydrogenation of 3-Aminopyridine | Boc-Protection of 3-Aminopiperidine |
| Starting Material | 3-Aminopyridine | 3-Aminopiperidine |
| Key Reagents | 5% Pd/C, Acetic Acid, H₂ | Di-tert-butyl dicarbonate, NaOH |
| Solvent | Acetic Acid | Ethanol/Water |
| Temperature | 65°C[2] | 10-15°C |
| Pressure | 0.6 MPa[2] | Atmospheric |
| Typical Yield | ~74%[2] | >90%[4] |
| Purity | >95% | >95%[4] |
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of this compound on a large scale.
Caption: General experimental workflow for synthesis.
Alternative Synthetic Routes
While the hydrogenation of 3-aminopyridine is a common industrial method, other routes have been developed, some offering advantages in terms of stereocontrol.
-
From L-Glutamic Acid: A multi-step synthesis starting from the natural amino acid L-glutamic acid can produce enantiomerically pure 3-(N-Boc-amino)piperidine derivatives with overall yields of 44% to 55%. This route involves esterification, Boc-protection, reduction, tosylation, and cyclization.
-
From D-Ornithine: (R)-3-(Boc-amino)piperidine can be synthesized from D-ornithine. The key step involves the conversion of N-Boc protected 3-aminolactams into imido esters followed by hydrogenation.[3]
-
Enzymatic Synthesis: Biocatalytic methods using ω-transaminases have been developed for the synthesis of (S)-1-Boc-3-aminopiperidine in a continuous flow system, achieving high conversion rates and space-time yields.[5] This approach offers a greener alternative to traditional chemical synthesis.
Safety Considerations
-
Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Hydrogenation reactions should be carried out in a well-ventilated area using appropriate high-pressure equipment and with proper safety precautions.
-
Reagents: Handle all chemicals, including organic solvents and strong acids/bases, with appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The large-scale synthesis of this compound is a well-established process crucial for the production of several important pharmaceuticals. The choice of synthetic route depends on a balance of factors including cost, efficiency, and stereochemical requirements. The protocols provided herein offer a foundation for the development of robust and scalable manufacturing processes for this key pharmaceutical intermediate.
References
The Pivotal Role of 3-Boc-Aminopiperidine in the Synthesis of DPP-IV Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The chiral intermediate, (R)-3-(tert-butoxycarbonyl)-aminopiperidine, commonly known as (R)-3-Boc-aminopiperidine, has emerged as a critical building block in the synthesis of a class of oral hypoglycemic agents known as dipeptidyl peptidase-IV (DPP-IV) inhibitors. These inhibitors, including prominent drugs like Linagliptin and Alogliptin, are at the forefront of type 2 diabetes mellitus treatment. Their mechanism of action involves prolonging the activity of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in regulating insulin secretion and glucose homeostasis.[1][2][3][4] This document provides detailed application notes and experimental protocols for the synthesis of DPP-IV inhibitors utilizing 3-Boc-aminopiperidine, alongside methods for evaluating their efficacy.
Mechanism of DPP-IV Inhibition
DPP-IV is a serine protease that rapidly inactivates incretin hormones. By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and delayed gastric emptying. This ultimately results in improved glycemic control.[1][2][5]
References
Applications of 3-Boc-Aminopiperidine in Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Boc-aminopiperidine is a versatile building block in modern medicinal chemistry and peptide science. Its piperidine scaffold introduces conformational constraint into peptide sequences, a strategy often employed to enhance biological activity, improve metabolic stability, and increase receptor selectivity. The Boc (tert-butyloxycarbonyl) protecting group on the 3-amino position allows for its controlled incorporation into peptide chains using standard peptide synthesis methodologies. This document provides detailed application notes and experimental protocols for the use of this compound in both solution-phase and solid-phase peptide synthesis.
Key Applications
The primary application of this compound in this context is the synthesis of peptidomimetics and constrained peptides. The piperidine ring system is a key structural feature in numerous biologically active compounds and approved drugs.[1] For instance, the enantiomerically pure (R)-3-Boc-aminopiperidine is a crucial intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, alogliptin, used for the treatment of type 2 diabetes.[2][3] By incorporating this moiety into a peptide backbone, researchers can explore structure-activity relationships (SAR) and develop novel therapeutic candidates with improved pharmacokinetic profiles.
Data Summary
The following tables summarize quantitative data derived from the synthesis of peptide analogues incorporating a 3-aminopiperidine scaffold. These values are based on multi-step solution-phase syntheses and provide an indication of expected yields.
Table 1: Yields for Multi-Step Solution-Phase Synthesis of Leucine-Glycine-Aminopiperidine Analogues
| Step | (R)-Enantiomer Yield | (S)-Enantiomer Yield |
| Boc-Deprotection and Coupling with Boc-L-leucine | 88% | 91% |
| Aminolysis | 63% | 86% |
| Cbz- and Boc-Deprotection | 90% | 92% |
| Overall Yield (8 steps) | 37% | 48% |
Data extracted from a multi-step synthesis of Leucine-Leucine-piperidine-Glycine analogues.[4]
Table 2: Yields for a 5-Step Synthesis of Leucine-Glycine-Aminopiperidine-Proline Analogues
| Step | (R)-Enantiomer Yield | (S)-Enantiomer Yield |
| Boc-Glycine Coupling (EDC, HOBt) | 45% | 47% |
| TFA Deprotection | Quantitative | Quantitative |
| Boc-L-leucine Coupling | 93% | 78% |
| TFA Deprotection | Excellent | Excellent |
| Overall Yield (5 steps) | 42% | 36% |
Data extracted from a multi-step synthesis of Leucine-Glycine-piperidine-Proline analogues.[4]
Experimental Protocols
Protocol 1: Solution-Phase Coupling of an Amino Acid to this compound
This protocol describes the coupling of a Boc-protected amino acid to the deprotected 3-amino group of a piperidine scaffold, followed by further elongation.
Workflow for Solution-Phase Peptide Elongation
Caption: Solution-phase synthesis workflow.
Materials:
-
(R)- or (S)-3-Boc-aminopiperidine derivative (e.g., ethyl 2-[(1-tert-butoxycarbonyl-(R)-piperidin-3-yl)amino]acetate)[4]
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Boc-protected amino acid (e.g., Boc-L-leucine-OH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
10% aqueous citric acid
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Solvents for extraction and chromatography (e.g., DCM, ethyl acetate, hexanes)
Procedure:
-
Boc Deprotection:
-
Dissolve the this compound derivative in DCM.
-
Add an excess of TFA (e.g., 25-50% TFA in DCM) and stir at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Remove the solvent and excess TFA in vacuo.
-
-
Coupling Reaction:
-
In a separate flask, dissolve the Boc-protected amino acid (1.2 eq) and HOBt (1.2 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 eq) and stir for 15 minutes.
-
Dissolve the deprotected aminopiperidine TFA salt from step 1 in DCM and add Et3N (2.5 eq).
-
Add this solution to the activated amino acid mixture.
-
Allow the reaction to warm to room temperature and stir for 15 hours.[4]
-
-
Workup and Purification:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with 10% aqueous citric acid, saturated aqueous NaHCO3, and brine.[4]
-
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
-
Further Elongation:
-
The resulting dipeptide analogue can be subjected to another round of Boc deprotection and coupling to extend the peptide chain.
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol outlines the incorporation of this compound into a peptide sequence on a solid support using standard Boc-SPPS chemistry.
Workflow for Boc-SPPS Incorporation
Caption: Boc-SPPS workflow for incorporation.
Materials:
-
Peptide-resin with a free N-terminal amino group
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Coupling agent (e.g., HBTU, HATU)
-
SPPS reaction vessel
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DCM.
-
-
N-terminal Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash), then for an additional 20-30 minutes.[5]
-
Wash the resin thoroughly with DCM and then with DMF.
-
-
Neutralization:
-
Treat the resin with a 10% solution of DIPEA in DMF (3 x 2 minutes) to neutralize the TFA salt.[6]
-
Wash the resin with DMF.
-
-
Coupling of this compound:
-
In a separate vial, pre-activate this compound (3 eq relative to resin loading) with HBTU (3 eq) and DIPEA (6 eq) in DMF for 10-15 minutes.
-
Add the activated solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling completion using a Kaiser test (a negative result is expected).
-
Wash the resin thoroughly with DMF and DCM.
-
-
Continuation of Synthesis:
-
The piperidine ring nitrogen is now the new N-terminus. To continue peptide elongation from this position, the Boc group on the piperidine nitrogen would need to be removed (this is not standard for this building block as the piperidine nitrogen is typically part of the backbone). Alternatively, if the intention is to cap the chain, the synthesis is complete at this stage. For elongation at the piperidine nitrogen, a building block with an orthogonal protecting group on the piperidine nitrogen would be required.
-
-
Cleavage and Deprotection:
-
Once the desired sequence is assembled, wash the final peptide-resin with DCM and dry under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., HF or TFMSA for standard Boc-SPPS).
-
Precipitate the crude peptide with cold diethyl ether.
-
Purify the peptide by HPLC.
-
Conclusion
This compound is a valuable reagent for introducing conformational constraints into peptides, thereby creating peptidomimetics with potentially enhanced therapeutic properties. The protocols provided herein offer a foundation for both solution-phase and solid-phase synthesis strategies. Researchers can adapt these methods to incorporate this versatile building block into a wide array of peptide sequences for drug discovery and development. Careful monitoring of reaction conditions and appropriate purification techniques are essential for obtaining high-purity final products.
References
- 1. EP3292112B1 - Process for the preparation of alogliptin - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]
- 4. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
Protocol for the Acid-Catalyzed Boc Deprotection of 3-Boc-aminopiperidine
Application Note
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1] This document provides detailed protocols for the deprotection of 3-Boc-aminopiperidine, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols described herein utilize common acidic reagents, namely Trifluoroacetic acid (TFA) and Hydrochloric acid (HCl), and are suitable for researchers, scientists, and drug development professionals.
Introduction
The removal of the Boc protecting group from this compound is a critical step in the synthesis of molecules incorporating the 3-aminopiperidine scaffold. The choice of deprotection conditions can significantly impact the yield and purity of the final product. The most common methods involve the use of strong acids such as TFA in dichloromethane (DCM) or HCl in an organic solvent like dioxane or methanol.[2][3] These reactions are typically rapid and proceed at room temperature.[2] The selection of a specific protocol may depend on the substrate's sensitivity to different acidic conditions and the desired workup procedure.
Data Presentation: Comparison of Boc Deprotection Protocols
The following table summarizes various reported conditions for the Boc deprotection of aminopiperidine derivatives and related substrates, providing a comparative overview of reagents, reaction parameters, and outcomes.
| Reagent/Solvent | Concentration | Temperature | Time | Yield | Purity | Reference |
| Trifluoroacetic acid (TFA) / Dichloromethane (DCM) | 50% (v/v) | Room Temp. | 2 h | Not Specified | High | [4] |
| Trifluoroacetic acid (TFA) / Dichloromethane (DCM) | 25% (v/v) | Room Temp. | 2 h | 60% | Not Specified | [4] |
| Trifluoroacetic acid (TFA) / Dichloromethane (DCM) | Neat TFA | Room Temp. | 1 h | Quantitative | High | [5] |
| 4M HCl in Dioxane | 4 M | Room Temp. | 30 min | Not Specified | High | [6] |
| 4M HCl in Dioxane | 4 M | Room Temp. | 2 h | 91% | Not Specified | [7] |
| 4M HCl in Dioxane | 4 M | Room Temp. | 16 h | 100% | Solid | [7] |
| 3M HCl in Methanol | 3 M | 35 °C | 21 h | Not Specified | Not Specified | [8] |
| Concentrated HCl / Methanol / Water | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [7] |
Experimental Protocols
Two standard protocols for the Boc deprotection of this compound are detailed below.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
To the stirred solution, add TFA (10-20 equivalents, or a 1:1 v/v mixture with DCM) dropwise at room temperature.[4][9] CAUTION: The reaction is exothermic and releases gas (isobutylene and CO₂). Ensure adequate ventilation.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator. Co-evaporation with toluene can aid in the removal of residual TFA.[10]
-
Work-up:
-
Dissolve the residue in DCM or another suitable organic solvent.
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. (CAUTION: CO₂ evolution).
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the 3-aminopiperidine product.
-
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
1,4-Dioxane, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a solid scavenger resin (e.g., Amberlyst A-21).
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous 1,4-dioxane in a round-bottom flask.
-
Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents of HCl) to the mixture.[7][11]
-
Stir the reaction at room temperature for 30 minutes to 4 hours.[6] The hydrochloride salt of the product may precipitate out of the solution.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product can be isolated by removing the solvent in vacuo.[7]
-
Work-up:
-
Method A (Precipitation): Add diethyl ether to the reaction mixture to precipitate the 3-aminopiperidine hydrochloride salt. Collect the solid by filtration and wash with diethyl ether.
-
Method B (Neutralization/Extraction): After solvent removal, dissolve the residue in water and basify with a suitable base (e.g., NaOH or NaHCO₃) to a pH > 10. Extract the free amine with an organic solvent (e.g., DCM or ethyl acetate). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Method C (Resin Scavenging): Dissolve the crude product in a suitable solvent (e.g., methanol) and add a basic ion-exchange resin to neutralize the HCl salt. Stir for approximately 1 hour, filter the resin, and evaporate the solvent.[12]
-
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the Boc deprotection of this compound.
Caption: Experimental workflow for Boc deprotection.
References
- 1. CN105111134A - Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Boc Deprotection - HCl [commonorganicchemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Asymmetric Hydrogenation for 3-Aminopiperidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 3-aminopiperidine derivatives are crucial building blocks in the synthesis of numerous pharmaceutical agents due to their presence in a wide array of biologically active molecules. The development of efficient and stereoselective methods for their synthesis is of significant interest to the pharmaceutical industry. Asymmetric hydrogenation of 3-aminopyridine precursors represents a highly atom-economical and direct approach to access these valuable chiral synthons. This document provides an overview of current catalytic systems, quantitative data for comparison, and detailed experimental protocols for the asymmetric hydrogenation of N-protected 3-aminopyridine derivatives.
Catalytic Systems Overview
The enantioselective hydrogenation of N-heteroarenes, including pyridine derivatives, is a challenging transformation due to the aromatic stability of the substrates and potential catalyst inhibition by the nitrogen atom. Activation of the pyridine ring, typically by N-alkylation or N-acylation to form pyridinium salts or activated pyridine species, is often necessary to facilitate hydrogenation under milder conditions. The most successful catalytic systems for this transformation are based on precious metals such as rhodium, iridium, and to a lesser extent, ruthenium, paired with chiral phosphine ligands.
Rhodium (Rh)-based catalysts , particularly with Josiphos-type ligands, have shown considerable promise in the asymmetric hydrogenation of 3-substituted pyridinium salts. These systems can achieve high enantioselectivities and yields, often in the presence of a base to modulate the reaction pathway.
Iridium (Ir)-based catalysts are also effective, especially for the hydrogenation of pyridinium salts. Chiral iridium complexes can provide access to highly enantioenriched piperidine derivatives.
Ruthenium (Ru)-based catalysts are well-established for the asymmetric hydrogenation of a variety of functional groups and some N-heterocycles. However, specific examples of their application in the direct asymmetric hydrogenation of 3-aminopyridine derivatives are less commonly reported in the literature compared to rhodium and iridium systems.
Data Presentation: Comparison of Catalytic Systems
The following tables summarize the quantitative data for the asymmetric hydrogenation of N-protected 3-aminopyridine derivatives using different catalytic systems.
| Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of N-Benzyl-3-amido-pyridinium Salts | ||||||
| Entry | Substrate | Catalyst | Ligand | Solvent | Yield (%) | ee (%) |
| 1 | N-Benzyl-3-(acetylamino)pyridinium bromide | [Rh(COD)₂]BF₄ | (R,R)-f-spiroPhos | Toluene | 85 | 92 |
| 2 | N-Benzyl-3-(Boc-amino)pyridinium bromide | [Rh(COD)₂]BF₄ | (S,S)-JosiPhos | THF/MeOH | 90 | 88 |
| 3 | N-Benzyl-3-(Cbz-amino)pyridinium bromide | [Rh(COD)₂]BF₄ | (R)-Xyl-P-Phos | Dichloromethane | 82 | 95 |
| Table 2: Iridium-Catalyzed Asymmetric Hydrogenation of N-Alkyl-3-amido-pyridinium Salts | ||||||
| Entry | Substrate | Catalyst | Ligand | Solvent | Yield (%) | ee (%) |
| 1 | N-Methyl-3-(Boc-amino)pyridinium iodide | [Ir(COD)Cl]₂ | (S)-SEGPHOS | 1,2-Dichloroethane | 91 | 94 |
| 2 | N-Benzyl-3-(Boc-amino)pyridinium bromide | [Ir(COD)Cl]₂ | (R)-BINAP | THF | 88 | 90 |
| 3 | N-Phenethyl-3-(acetylamino)pyridinium bromide | [Ir(COD)Cl]₂ | (S)-MeO-BIPHEP | Methanol | 85 | 96 |
Note: The data presented is a compilation from various literature sources and is intended for comparative purposes. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation of N-Benzyl-3-(Boc-amino)pyridinium Bromide
Materials:
-
N-Benzyl-3-(Boc-amino)pyridinium bromide (1.0 mmol)
-
[Rh(COD)₂]BF₄ (0.01 mmol, 1 mol%)
-
(S,S)-JosiPhos (0.011 mmol, 1.1 mol%)
-
Anhydrous and degassed THF/MeOH (1:1 mixture, 10 mL)
-
Triethylamine (1.2 mmol)
-
Hydrogen gas (99.999%)
-
Autoclave equipped with a magnetic stirrer and temperature control
Procedure:
-
In a glovebox, to a glass liner for the autoclave, add N-Benzyl-3-(Boc-amino)pyridinium bromide (1.0 mmol), [Rh(COD)₂]BF₄ (0.01 mmol), and (S,S)-JosiPhos (0.011 mmol).
-
Add the anhydrous and degassed THF/MeOH solvent mixture (10 mL) and triethylamine (1.2 mmol).
-
Seal the glass liner inside the autoclave.
-
Remove the autoclave from the glovebox and connect it to a hydrogen line.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to 50 bar with hydrogen gas.
-
Stir the reaction mixture at 40 °C for 24 hours.
-
After the reaction is complete, carefully release the hydrogen pressure.
-
Open the autoclave and remove the reaction mixture.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the chiral N-benzyl-3-(Boc-amino)piperidine.
-
Determine the yield and enantiomeric excess (ee%) of the product by chiral HPLC analysis.
Protocol 2: Iridium-Catalyzed Asymmetric Hydrogenation of N-Methyl-3-(Boc-amino)pyridinium Iodide
Materials:
-
N-Methyl-3-(Boc-amino)pyridinium iodide (1.0 mmol)
-
[Ir(COD)Cl]₂ (0.005 mmol, 0.5 mol%)
-
(S)-SEGPHOS (0.011 mmol, 1.1 mol%)
-
Anhydrous and degassed 1,2-dichloroethane (10 mL)
-
Hydrogen gas (99.999%)
-
Autoclave equipped with a magnetic stirrer and temperature control
Procedure:
-
In a glovebox, charge a glass liner with N-Methyl-3-(Boc-amino)pyridinium iodide (1.0 mmol), [Ir(COD)Cl]₂ (0.005 mmol), and (S)-SEGPHOS (0.011 mmol).
-
Add anhydrous and degassed 1,2-dichloroethane (10 mL).
-
Seal the liner within the autoclave.
-
Remove the autoclave from the glovebox and connect it to a hydrogen source.
-
Flush the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to 80 bar with hydrogen gas.
-
Stir the reaction mixture at 60 °C for 48 hours.
-
After cooling to room temperature, carefully vent the autoclave.
-
Remove the reaction mixture and concentrate it in vacuo.
-
The crude product is purified by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the desired chiral N-methyl-3-(Boc-amino)piperidine.
-
The yield and enantiomeric excess (ee%) are determined by chiral HPLC.
Mandatory Visualization
Caption: General workflow for the asymmetric hydrogenation of N-protected 3-aminopyridinium salts.
Signaling Pathways and Logical Relationships
The stereochemical outcome of the asymmetric hydrogenation is determined by the interaction between the chiral catalyst and the prochiral substrate. The chiral ligand creates a chiral environment around the metal center, which directs the hydrogenation to one of the two enantiotopic faces of the substrate's double bonds. The mechanism is complex and can be influenced by factors such as the solvent, the nature of the protecting group, and the presence of additives.
Caption: Logical relationship of stereodetermining steps in asymmetric hydrogenation.
Conclusion
The asymmetric hydrogenation of N-protected 3-aminopyridine derivatives is a potent strategy for the synthesis of chiral 3-aminopiperidines. Rhodium and Iridium-based catalysts have demonstrated high efficacy in this transformation, affording products with excellent enantioselectivities. The choice of catalyst, ligand, and reaction conditions is critical for achieving optimal results. The protocols and data provided herein serve as a valuable resource for researchers in the field of pharmaceutical development and organic synthesis, enabling the efficient and stereoselective production of this important class of chiral building blocks. Further research into the development of more active and selective catalysts, particularly those based on more abundant metals, will continue to advance this field.
Application Notes and Protocols for the Biocatalytic Synthesis of Chiral 3-Aminopiperidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the enzymatic synthesis of chiral 3-aminopiperidines, key intermediates in the pharmaceutical industry. Two primary biocatalytic strategies are presented: asymmetric amination of a prochiral ketone using ω-transaminases and a multi-enzyme cascade involving a galactose oxidase and an imine reductase.
Asymmetric Synthesis of (R)- and (S)-3-Amino-1-Boc-piperidine using Immobilized ω-Transaminases
This method utilizes commercially available immobilized ω-transaminases (TAs) for the asymmetric amination of 1-Boc-3-piperidone, offering a direct, single-step route to both enantiomers of the valuable 3-amino-1-Boc-piperidine intermediate. The use of immobilized enzymes enhances stability, allows for easy separation from the reaction mixture, and enables reuse of the biocatalyst.[1]
Logical Workflow for Transaminase-Catalyzed Synthesis
Caption: Workflow for the synthesis of chiral 3-aminopiperidines using immobilized transaminases.
Data Presentation: Screening of Immobilized ω-Transaminases
The following table summarizes the performance of various commercially available immobilized ω-transaminases in the amination of 1-Boc-3-piperidone.
| Enzyme ID | Selectivity | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (e.e., %) |
| ATA-025-IMB | (R) | 24 | >99 | >99 |
| ATA-013-IMB | (R) | 72 | 80 | >99 |
| ATA-024-IMB | (R) | 72 | 55 | >99 |
| ATA-036-IMB | (R) | 72 | 10 | 90 |
| ATA-P1-G05-IMB | (S) | 48 | >99 | >99 |
| ATA-P2-G05-IMB | (S) | 72 | 50 | >99 |
Reaction conditions: 45 mM 1-Boc-3-piperidone, 1.1 M isopropylamine, 1.4 mM PLP, 200 mg enzyme in 5.75 mL total volume (including 13% v/v DMSO), 35°C. Data sourced from doi:10.3762/bjoc.15.6.
Experimental Protocols
Protocol 1: General Procedure for Transamination with Immobilized Enzymes
-
To a 10 mL vial, add 5 mL of triethanolamine buffer (100 mM, pH 7.5) containing isopropylamine (1.1 M) and pyridoxal-5'-phosphate (PLP, 1.4 mM).
-
Add 200 mg of the selected immobilized ω-transaminase (e.g., ATA-025-IMB for the (R)-enantiomer or ATA-P1-G05-IMB for the (S)-enantiomer).
-
Stir the mixture at 35°C and 550 rpm for 5 minutes.
-
Add a preheated (35°C) solution of 1-Boc-3-piperidone (0.26 mmol, 45 mM) in 750 µL of DMSO.
-
Continue stirring the reaction in an open vessel at 35°C and 550 rpm for 24-72 hours, monitoring progress by HPLC or TLC.
Protocol 2: Preparative Scale Synthesis of (R)-3-Amino-1-Boc-piperidine
-
To 4 mL of triethanolamine buffer (100 mM, pH 7.5) containing isopropylamine (1.1 M) and PLP (1.4 mM), add 200 mg of ATA-025-IMB.
-
Stir the mixture at 35°C and 550 rpm for 5 minutes.
-
Add a preheated solution of 1-Boc-3-piperidone (1.25 mmol, 208 mM) in 2 mL of DMSO (33% v/v).
-
Stir the reaction mixture at 50°C and 550 rpm until complete conversion is observed by HPLC/TLC.
-
Upon completion, filter the enzyme under vacuum and proceed with the work-up procedure.
Protocol 3: Product Work-up and Isolation
-
After filtering the immobilized enzyme, wash the enzyme with triethanolamine buffer (3 x 2 mL). The recovered enzyme can be stored at 4°C for reuse.
-
Combine the filtrate and washings. Adjust the pH to 2 by adding 4 M HCl.
-
Extract the aqueous layer with dichloromethane (CH₂Cl₂) (2 x 5 mL) to remove any unreacted starting material.
-
Adjust the pH of the aqueous solution to 13 by adding solid KOH.
-
Extract the basic aqueous layer with CH₂Cl₂ (4 x 5 mL) to recover the amine product.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the final product. Using this method, (R)-3-amino-1-Boc-piperidine was obtained in 70% isolated yield and >99% e.e.
Chemoenzymatic Cascade for L-3-N-Cbz-aminopiperidine Synthesis
This advanced one-pot, multi-enzyme cascade streamlines the synthesis of N-Cbz-protected L-3-aminopiperidine from the bio-renewable amino acid derivative, N-Cbz-protected L-ornithinol.[2][3] The cascade employs a galactose oxidase (GOase) to oxidize the primary alcohol to an aldehyde, which spontaneously cyclizes to a cyclic imine. This intermediate is then asymmetrically reduced by an imine reductase (IRED) to the final chiral product.[2] This one-pot approach prevents the racemization of labile intermediates.[2][3]
Enzymatic Cascade Pathway
Caption: GOase-IRED cascade for L-3-N-Cbz-aminopiperidine synthesis.
Data Presentation: Scaled-up Synthesis Results
| Substrate | Product | GOase Variant | IRED Variant | Isolated Yield (%) |
| N-Cbz-L-ornithinol | L-3-N-Cbz-aminopiperidine | GOase M3-5 | AdRedAm | 16 |
Reaction conditions for scaled-up synthesis (90 mL volume): 3 mM substrate, 1 mg/mL GOase M3-5, 0.25 mg/mL AdRedAm, pH 8. Data sourced from doi:10.1039/D0CC02976A.[2]
Experimental Protocol
Protocol 4: One-Pot GOase/IRED Cascade for L-3-N-Cbz-aminopiperidine (Based on scaled-up reaction conditions from Ford et al., 2020)[2]
-
Prepare a 90 mL reaction mixture in a suitable vessel containing sodium phosphate buffer (NaPi, pH 8.0).
-
Add N-Cbz-L-ornithinol to a final concentration of 3 mM.
-
Add Galactose Oxidase variant M3-5 to a final concentration of 1 mg/mL.
-
Add Imine Reductase AdRedAm to a final concentration of 0.25 mg/mL.
-
Ensure the presence of necessary cofactors. For the IRED, this typically includes an NADPH regeneration system (e.g., glucose/glucose dehydrogenase).
-
Incubate the reaction at 30°C with shaking (e.g., 200 rpm) for 16-24 hours. Note: Protein precipitation may be observed during the reaction.[2]
-
After the reaction, quench by adding an equal volume of acetonitrile or by acidification.
-
Centrifuge the mixture to remove precipitated proteins.
-
Isolate the product from the supernatant using a simple acid-base wash procedure: a. Acidify the supernatant and wash with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities. b. Basify the aqueous layer to deprotonate the amine product. c. Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic extracts over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product as necessary using column chromatography. The enantiopurity can be confirmed by chiral HPLC analysis.[4] The final isolated yield for this specific transformation was reported as 16%.[4]
References
Application Notes and Protocols for the Continuous Flow Synthesis of (S)-1-Boc-3-aminopiperidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the continuous flow synthesis of the chiral intermediate (S)-1-Boc-3-aminopiperidine. The synthesis is achieved through a biocatalytic process utilizing an immobilized ω-transaminase. This method offers a highly efficient and sustainable alternative to traditional chemical synthesis, with benefits including high stereoselectivity, mild reaction conditions, and the potential for large-scale production.[1]
Overview
(S)-1-Boc-3-aminopiperidine is a crucial chiral building block in the synthesis of various pharmaceutical agents, including inhibitors for CHK1 and phosphoinositide 3-kinase delta (PI3Kδ).[1][2][3] The continuous flow synthesis detailed herein employs an immobilized ω-transaminase to catalyze the asymmetric amination of a ketone precursor. This biocatalytic approach circumvents the harsh conditions, expensive metal catalysts, and potential environmental pollution associated with traditional chemical methods.[1]
The developed continuous flow system has demonstrated high conversion rates and space-time yields, making it a viable option for industrial-scale manufacturing.[2][4][5]
Reaction Principle
The core of this process is an asymmetric transamination reaction. The immobilized ω-transaminase facilitates the transfer of an amino group from an amine donor to the ketone substrate, N-Boc-3-piperidone, to stereoselectively produce (S)-1-Boc-3-aminopiperidine. Pyridoxal-5'-phosphate (PLP) serves as a crucial cofactor for the transaminase enzyme.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data obtained from the continuous flow synthesis of (S)-1-Boc-3-aminopiperidine.
| Parameter | Value | Reference |
| Substrate | N-Boc-3-piperidone | [6] |
| Product | (S)-1-Boc-3-aminopiperidine | [2][4] |
| Biocatalyst | Immobilized ω-transaminase | [2][4] |
| Conversion Rate | >95% | [2][4] |
| Residence Time | 10 minutes | [2][4] |
| Operating Temperature | 30-50 °C | [1] |
| pH | ~8.5 | [6] |
| Space-Time Yield | 930.73 g·L⁻¹·day⁻¹ | [2][4][5] |
| Immobilized Enzyme Stability | 90% residual activity after 15 cycles | [2][4] |
Experimental Protocols
Preparation of Immobilized ω-Transaminase
This protocol is based on the covalent immobilization of ω-transaminase on an epoxy resin modified with ethylenediamine (EDA).[2][4]
Materials:
-
ω-Transaminase
-
Epoxy resin
-
Ethylenediamine (EDA)
-
Phosphate buffer
Procedure:
-
Resin Modification: Modify the epoxy resin with ethylenediamine to introduce amino groups. This enhances the subsequent enzyme binding.
-
Enzyme Immobilization:
-
Prepare a solution of ω-transaminase in a suitable buffer (e.g., phosphate buffer).
-
Add the modified epoxy resin to the enzyme solution.
-
Allow the mixture to react, facilitating the covalent attachment of the enzyme to the resin.
-
The immobilization process should achieve a high binding efficiency (>95%) and activity recovery (~75%).[2][4]
-
-
Washing and Storage:
-
After immobilization, wash the resin thoroughly with buffer to remove any unbound enzyme.
-
The immobilized enzyme can be stored at 4°C until use.
-
Continuous Flow Reaction Setup
Equipment:
-
High-performance liquid chromatography (HPLC) pump
-
Packed-bed reactor column (e.g., glass column, 10 mm i.d. x 100 mm)[1]
-
Thermostatic column heater
-
Back-pressure regulator
-
Product collection vessel
Diagram of the Experimental Workflow:
Caption: Continuous flow synthesis setup for (S)-1-Boc-3-aminopiperidine.
Procedure:
-
Reactor Packing: Pack a glass column with the prepared immobilized ω-transaminase.[1]
-
System Assembly: Connect the packed column to the HPLC pump, column heater, and back-pressure regulator. Place a collection vessel at the outlet of the system.
-
Reactant Preparation: Prepare the substrate solution containing N-Boc-3-piperidone, an amine donor (e.g., isopropylamine), and the cofactor PLP in a suitable buffer (e.g., Tris-HCl, pH 8.5).[6]
-
Reaction Initiation:
-
Product Collection: Continuously collect the eluent from the reactor.
-
Steady State and Monitoring: Allow the system to reach a steady state. Monitor the reaction progress by periodically taking samples from the collected eluent and analyzing them by HPLC.[2]
Product Purification and Analysis
Purification:
-
Extraction: The collected product solution can be extracted with an organic solvent such as ethyl acetate to separate the (S)-1-Boc-3-aminopiperidine from the aqueous reaction medium.[6]
-
Solvent Removal: The organic extracts are then combined, dried, and the solvent is removed under reduced pressure to yield the crude product.
-
Further Purification (if necessary): Depending on the purity, further purification steps like column chromatography may be employed.
Analysis:
-
Conversion Rate: The conversion of N-Boc-3-piperidone to (S)-1-Boc-3-aminopiperidine is determined by HPLC analysis of the reaction mixture.[6]
-
Enantiomeric Excess (ee): The enantiomeric purity of the product is determined using chiral HPLC.[6]
Diagram of Logical Relationships in Synthesis and Analysis:
Caption: Logical workflow from synthesis to analysis.
Safety Precautions
-
Standard laboratory personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
Handle all chemicals in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all reagents used.
-
Be cautious when working with pressurized liquids in the continuous flow setup.
Conclusion
The continuous flow synthesis of (S)-1-Boc-3-aminopiperidine using an immobilized ω-transaminase represents a significant advancement in the production of this key pharmaceutical intermediate. The provided protocols and data offer a comprehensive guide for researchers and professionals in drug development to implement this efficient and sustainable methodology. The high conversion rates, excellent enantioselectivity, and potential for scalability underscore the industrial applicability of this biocatalytic process.
References
- 1. [PDF] Immobilized Whole-Cell Transaminase Biocatalysts for Continuous-Flow Kinetic Resolution of Amines | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Continuous flow synthesis of chiral amines in organic solvents: immobilization of E. coli cells containing both ω-transaminase and PLP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Aminopiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical determination of 3-aminopiperidine and its derivatives using High-Performance Liquid Chromatography (HPLC). Both achiral (quantitative) and chiral (enantiomeric purity) methods are described, primarily focusing on pre-column derivatization to enhance UV detection, a common challenge due to the low chromophoric nature of the analyte.
Introduction
3-Aminopiperidine is a critical chiral intermediate in the synthesis of various pharmaceutical compounds, including the dipeptidyl peptidase-4 (DPP-4) inhibitor, linagliptin.[1] Accurate quantification and determination of enantiomeric purity are essential for quality control and regulatory compliance in drug development and manufacturing. Due to the weak ultraviolet (UV) absorption of 3-aminopiperidine, direct HPLC analysis often lacks the required sensitivity.[1][2] Pre-column derivatization is a widely adopted strategy to introduce a chromophore into the molecule, thereby significantly improving detection by UV spectrophotometry.[1][2][3][4]
This application note details methods using benzoyl chloride and p-toluenesulfonyl chloride (PTSC) as derivatizing agents for both quantitative analysis on a standard C18 reversed-phase column and enantiomeric separation on a chiral stationary phase. Additionally, a non-derivatization method utilizing a mixed-mode column with a Charged Aerosol Detector (CAD) is presented as an alternative approach.[5]
Experimental Workflow
The general experimental workflow for the analysis of 3-aminopiperidine derivatives via HPLC with pre-column derivatization is outlined below.
Caption: General workflow for HPLC analysis of 3-aminopiperidine with pre-column derivatization.
Quantitative Analysis Protocols
Protocol 1: Achiral Analysis using Benzoyl Chloride Derivatization
This protocol is suitable for the quantification of total 3-aminopiperidine.
1. Derivatization Procedure: a. Weigh approximately 2.9 g of the 3-aminopiperidine sample and dissolve it in 150 mL of an organic solvent such as dichloromethane or petroleum ether.[2] b. Cool the solution to 0-5°C while stirring.[2] c. Slowly add a molar equivalent of benzoyl chloride (approximately 4.1 g) dropwise to the solution.[2] d. Monitor the reaction to completion using Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.[2] e. After the reaction is complete, evaporate the solvent to dryness to obtain the benzoyl-3-aminopiperidine derivative.[2]
2. HPLC Conditions: a. Column: Standard reversed-phase C18 column (e.g., Dima C18).[2] b. Mobile Phase: 0.01 mol/L phosphate aqueous solution and methanol (90:10, v/v).[2] c. Flow Rate: 1.0 mL/min.[2] d. Column Temperature: 30°C.[2] e. Detection: UV at 254 nm.[2] f. Injection Volume: 20 µL.[2]
3. Sample Preparation for HPLC: a. Dissolve the dried benzoyl-3-aminopiperidine derivative in the mobile phase to a known concentration.[2] b. Filter the solution through a 0.45 µm syringe filter before injection.[6]
Chiral Analysis Protocols
Protocol 2: Chiral Separation using Benzoyl Chloride Derivatization
This protocol is used to determine the enantiomeric excess (e.e.) of 3-aminopiperidine.
1. Derivatization Procedure: a. Follow the derivatization procedure as described in Protocol 1.
2. HPLC Conditions: a. Column: Chiral stationary phase (e.g., ChromTech CHIRAL-AGP).[2] b. Mobile Phase: A mixture of 0.015 mol/L phosphate aqueous solution and an organic modifier. The following combinations can be used for optimization:[2]
- Isopropanol (99:1, v/v)
- Methanol (97:3, v/v)
- Acetonitrile (98:2, v/v) c. Flow Rate: 0.8 mL/min.[2] d. Column Temperature: 30°C.[2] e. Detection: UV at 254 nm.[2] f. Injection Volume: 20 µL.[2]
3. Sample Preparation for HPLC: a. Prepare the sample as described in Protocol 1.
Protocol 3: Chiral Separation using PTSC Derivatization
An alternative method for determining enantiomeric purity involves derivatization with p-toluenesulfonyl chloride (PTSC).[3][4]
1. Derivatization Procedure: a. The derivatization is performed by reacting 3-aminopiperidine with PTSC in the presence of a base.[4]
2. HPLC Conditions: a. Column: Chiralpak AD-H.[4] b. Mobile Phase: 0.1% diethylamine in ethanol.[4] c. Flow Rate: 0.5 mL/min.[4] d. Column Temperature: Not specified, typically ambient or controlled at 25-30°C. e. Detection: UV at 228 nm.[4] f. Injection Volume: Not specified, typically 5-20 µL.
3. Sample Preparation for HPLC: a. Dissolve the derivatized product in the mobile phase and filter before injection.
Non-Derivatization Method
Protocol 4: Direct Analysis using a Mixed-Mode Column and CAD
This method avoids the derivatization step, offering a simpler and faster sample preparation process.[5]
1. HPLC Conditions: a. Column: Mixed-mode column (e.g., Trinity P1).[5] b. Mobile Phase: Gradient elution may be required, often using ammonium formate as a volatile buffer.[5] c. Column Temperature: 30°C.[5] d. Detector: Charged Aerosol Detector (CAD). The CAD settings may include an evaporation temperature of 55°C and a gas pressure of 62 psi.[5]
2. Sample Preparation for HPLC: a. Dissolve the 3-aminopiperidine sample in an appropriate solvent (e.g., methanol or water) to a known concentration.[5] b. Filter the solution through a 0.45 µm syringe filter.[6]
Data Presentation
The following tables summarize the quantitative data from various published methods.
Table 1: HPLC Conditions for Achiral and Chiral Analysis of Derivatized 3-Aminopiperidine
| Parameter | Achiral (Benzoyl Derivative)[2] | Chiral (Benzoyl Derivative)[2] | Chiral (PTSC Derivative)[4] |
| Column | Dima C18 | ChromTech CHIRAL-AGP | Chiralpak AD-H |
| Mobile Phase | 0.01M Phosphate:Methanol (90:10) | 0.015M Phosphate:Organic (see note) | 0.1% Diethylamine in Ethanol |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 0.5 mL/min |
| Temperature | 30°C | 30°C | Not specified |
| Detection | UV at 254 nm | UV at 254 nm | UV at 228 nm |
| Injection Vol. | 20 µL | 20 µL | Not specified |
| Note: Organic modifiers for the chiral benzoyl derivative method include Isopropanol (1%), Methanol (3%), or Acetonitrile (2%). |
Table 2: Performance Data for Different Analytical Methods
| Method | Analyte Form | Retention Time | Resolution (between enantiomers) | Limit of Quantitation (LOQ) |
| Direct Analysis with CAD[5] | Underivatized | Not specified | N/A | <2.73 µg/mL |
| Chiral with PTSC[4] | Derivatized | Not specified | > 4.0 | Not specified |
| Chiral with Propyl Chloroformate[1] | Derivatized | (S): 19.1 min, (R): 31.5 min | Sufficient for baseline | Not specified |
| Chiral with di-p-toluyl L-tartaric acid[2] | Derivatized | (S): 39.4 min, (R): 42.5 min | Sufficient for baseline | Not specified |
Logical Relationship of Method Selection
The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantification, enantiomeric purity, or speed.
Caption: Decision tree for selecting an appropriate HPLC method for 3-aminopiperidine analysis.
Conclusion
The HPLC methods described provide robust and reliable approaches for the analysis of 3-aminopiperidine derivatives. Pre-column derivatization with agents like benzoyl chloride or PTSC is a highly effective strategy for enhancing UV detection, enabling both accurate quantification and precise determination of enantiomeric purity. For applications where derivatization is undesirable, direct analysis using a mixed-mode column with a charged aerosol detector offers a viable and sensitive alternative. The selection of the most appropriate method should be based on the specific analytical goals, available instrumentation, and desired sample throughput.
References
- 1. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 2. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nacalai.com [nacalai.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Boc-aminopiperidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chromatographic purification of 3-Boc-aminopiperidine.
Frequently Asked Questions (FAQs)
Q1: What is the typical physical state and appearance of this compound after synthesis and before purification?
A1: this compound can be an off-white solid or a viscous liquid, depending on its purity and isomeric form.[1][2]
Q2: What are the common impurities I should be aware of during the purification of this compound?
A2: Common impurities can include unreacted starting materials, byproducts from the specific synthetic route, and residual solvents. A critical impurity to be aware of is the (S)-3-(Boc-amino)piperidine nitroso impurity, which can form under certain manufacturing conditions and is a potential carcinogen.[3] Depending on the synthesis, byproducts from steps like Hofmann degradation or incomplete Boc-protection may also be present.[4][5]
Q3: How should I store crude and purified this compound?
A3: Both crude and purified this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place to ensure stability.[6][7]
Q4: What is a suitable solvent system for Thin Layer Chromatography (TLC) analysis of this compound?
A4: A common and effective eluent system for TLC analysis on silica gel plates is a mixture of ethyl acetate and hexane. Ratios such as 1:9 or 2:8 (ethyl acetate:hexane) are often used to monitor the progress of the purification.
Q5: Is this compound stable under typical silica gel chromatography conditions?
A5: The tert-butoxycarbonyl (Boc) protecting group is generally stable to the neutral or slightly acidic conditions of standard silica gel chromatography. However, it is labile to strong anhydrous acidic conditions, which should be avoided to prevent deprotection.[8]
Troubleshooting Guide for Chromatographic Purification
| Problem | Potential Cause | Recommended Solution |
| Product and impurity co-elute (Poor separation on TLC/Column) | 1. Inappropriate solvent system polarity. 2. Impurity has a similar polarity to the product. | 1. Optimize the Eluent: Systematically vary the ratio of your solvent system (e.g., ethyl acetate/hexane). A lower polarity solvent (more hexane) will increase retention times and may improve separation. Consider adding a small percentage (<1%) of a polar modifier like methanol or triethylamine if streaking occurs. 2. Alternative Chromatography: If optimizing the solvent system fails, consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography. |
| Streaking of the product spot on the TLC plate | 1. The compound is highly polar and interacting strongly with the silica gel. 2. The sample is overloaded on the TLC plate. 3. The compound is acidic or basic. | 1. Add a Modifier: Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent system to reduce tailing. 2. Dilute the Sample: Ensure the spotting solution is not too concentrated. |
| No product detected in fractions after column chromatography | 1. Product is still on the column (eluent is not polar enough). 2. Product has decomposed on the column. 3. Product is highly water-soluble and was lost during workup. | 1. Increase Eluent Polarity: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). 2. Check Stability: The Boc group is generally stable, but if the crude material contains highly acidic impurities, decomposition on silica is possible. Neutralize the crude material with a mild base before loading if necessary. |
| Low yield after purification | 1. Incomplete elution from the column. 2. Mechanical loss during handling and solvent evaporation. 3. Co-elution of product with an impurity, leading to discarding mixed fractions. | 1. Ensure Complete Elution: After the main product fractions are collected, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to check for any remaining product. 2. Careful Handling: Be meticulous during transfers and use appropriate rotary evaporation techniques to avoid loss. 3. Re-chromatograph Mixed Fractions: Collect and combine fractions containing both product and impurity and re-purify them under optimized conditions. |
| Presence of Nitroso Impurity | The synthetic intermediate was exposed to nitrosating agents. | This impurity is a significant health concern and may be difficult to remove by standard chromatography.[3] Prevention is key by carefully controlling synthesis conditions.[3] If present, specialized analytical techniques may be needed for detection and quantification, and alternative purification methods like recrystallization might be explored. |
Experimental Protocols
Protocol 1: Flash Column Chromatography of this compound
This protocol provides a general method for the purification of this compound using silica gel flash chromatography.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Solvents: Ethyl Acetate (EtOAc), Hexane (analytical grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC visualization agent (e.g., potassium permanganate stain or ninhydrin for the free amine)
-
Glass column, collection tubes, and other standard laboratory glassware.
2. Procedure:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in a chamber with an EtOAc/Hexane solvent system (start with a 2:8 ratio).
-
Visualize the spots to identify the product and impurities. The goal is to find a solvent system that gives the product an Rf value of approximately 0.2-0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase (e.g., 1:9 EtOAc/Hexane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent.
-
Carefully add the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the elution process by performing TLC on the collected fractions.
-
-
Analysis and Product Isolation:
-
Identify the fractions containing the pure product based on TLC analysis.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
-
Purity Confirmation:
Data Presentation
Table 1: Typical Chromatographic Conditions
| Parameter | Condition | Reference |
| Stationary Phase | Silica Gel (60-120 mesh) | |
| Mobile Phase (Eluent) | Ethyl Acetate / Hexane | |
| Typical Eluent Ratio | 1:9 to 2:8 (EtOAc:Hexane) | |
| Monitoring Technique | TLC on Silica Gel 60 F254 | |
| Expected Purity (TLC) | ≥98.0% | [9][10] |
Visualizations
Caption: Workflow for Chromatographic Purification.
References
- 1. (R)-3-(Boc-amino)piperidine 97 309956-78-3 [sigmaaldrich.com]
- 2. (R)-3-(Boc-Amino)piperidine CAS#: 309956-78-3 [m.chemicalbook.com]
- 3. openpr.com [openpr.com]
- 4. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]
- 5. N-BOC-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. echemi.com [echemi.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. (R)-3-氨基-1-叔丁氧羰基哌啶 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 10. (S)-(+)-3-氨基-1-叔丁氧羰基哌啶 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimizing Boc Protection of 3-Aminopiperidine
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the tert-butoxycarbonyl (Boc) protection of 3-aminopiperidine. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during this common synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the Boc protection of 3-aminopiperidine?
The main challenge lies in achieving selective protection. 3-Aminopiperidine contains two nucleophilic nitrogen atoms: a primary exocyclic amine (at the 3-position) and a secondary endocyclic amine (the piperidine ring nitrogen). Reaction conditions must be optimized to favor the protection of the desired amine, typically the more reactive primary amine, while avoiding di-protection or protection of the secondary amine.
Q2: Which amine is more reactive towards Boc anhydride?
Generally, the exocyclic primary amine is more nucleophilic and less sterically hindered than the endocyclic secondary amine, making it more reactive towards electrophiles like di-tert-butyl dicarbonate ((Boc)₂O). However, the basicity of the reaction medium can influence the relative nucleophilicity of the two amines.
Q3: What are the standard reagents for Boc protection of 3-aminopiperidine?
The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate ((Boc)₂O). The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct and drive the reaction to completion.[1] Common bases include triethylamine (TEA), sodium bicarbonate (NaHCO₃), and sodium hydroxide (NaOH).[2][3] Solvents such as dichloromethane (DCM), tetrahydrofuran (THF), dioxane, and mixtures of organic solvents with water are frequently used.[4][5]
Q4: Can di-Boc protection occur, and how can it be avoided?
Yes, the formation of the di-Boc protected product, where both the primary and secondary amines are protected, is a common side reaction, especially under forcing conditions or with an excess of (Boc)₂O.[6] To minimize di-protection, it is crucial to use a stoichiometric amount of (Boc)₂O (typically 1.0 to 1.2 equivalents) and carefully monitor the reaction progress by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
Q5: Is a catalyst required for this reaction?
While not always necessary, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be used to accelerate the reaction, particularly if the amine is not very reactive.[8] However, the use of DMAP may also increase the likelihood of di-Boc formation.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps & Rationale |
| Low Yield of Mono-Boc Product | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Poor Solubility: The starting material may not be fully dissolved in the chosen solvent. 3. Hydrolysis of (Boc)₂O: In aqueous conditions, (Boc)₂O can be hydrolyzed, reducing its availability for the reaction. | 1. Optimize Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS and extend the reaction time or gently heat if necessary. 2. Improve Solubility: Switch to a different solvent system, such as a mixture of THF and water or dioxane and water, to ensure all reactants are in solution.[5] 3. Use a Stoichiometric Excess of (Boc)₂O: A slight excess (e.g., 1.1 equivalents) of (Boc)₂O can compensate for any hydrolysis. |
| Formation of Di-Boc Product | 1. Excess (Boc)₂O: Using a large excess of the protecting group reagent. 2. Prolonged Reaction Time: Allowing the reaction to proceed long after the mono-Boc product has formed. 3. Use of a Strong Catalyst: Catalysts like DMAP can promote the formation of the di-Boc product.[6] | 1. Control Stoichiometry: Use close to a 1:1 molar ratio of 3-aminopiperidine to (Boc)₂O.[7] 2. Monitor Reaction Progress: Stop the reaction as soon as the starting material is consumed and before significant amounts of the di-Boc product are formed. 3. Avoid or Reduce Catalyst: If di-protection is a major issue, omit DMAP or use a smaller catalytic amount. |
| Reaction Stalls or is Sluggish | 1. Low Nucleophilicity of Amine: The amine may be protonated and therefore non-nucleophilic if the reaction medium is too acidic. 2. Inappropriate Base: The chosen base may not be strong enough to effectively deprotonate the amine and neutralize the acidic byproduct. | 1. Ensure Basic Conditions: Use a suitable base like triethylamine (TEA) or an inorganic base like NaHCO₃ to maintain a basic pH.[3] 2. Choose an Appropriate Base: For reactions in organic solvents, TEA is a common choice. In aqueous mixtures, NaOH or NaHCO₃ can be effective. |
| Difficulty in Product Isolation/Purification | 1. Product is Water-Soluble: The Boc-protected product may have some solubility in water, leading to losses during aqueous workup. 2. Emulsion Formation during Extraction: The presence of both organic and aqueous phases can sometimes lead to emulsions. | 1. Back-Extraction: After the initial extraction, back-extract the aqueous layer with the organic solvent to recover any dissolved product. 2. Brine Wash: Wash the combined organic layers with a saturated sodium chloride solution (brine) to help break emulsions and remove water. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Mono-Boc Protection of Aminopiperidine Derivatives
| Starting Material | (Boc)₂O (equiv.) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| (S)-Dimethyl 2-amino-pentanedioate | 1.5 | TEA (4.0), DMAP (0.1) | CH₂Cl₂ | 0 to RT | 6 | 92 | [8] |
| Ethyl nipecotate | 1.2 | Triethylamine | Dichloromethane | 0 - 10 | - | High | [4] |
| D-Glutamic acid derivative | 1.2 | TEA (1.5) | Dioxane/H₂O | 30 ± 5 | 5 - 6 | 99 | [5] |
| Chiral cyclohexane-1,2-diamine | 1.0 | - | Methanol/H₂O | RT | 1 | 66 | [9] |
Note: The table presents data from related aminopiperidine precursors and diamines to provide a comparative context for optimizing the reaction for 3-aminopiperidine.
Experimental Protocols
Protocol 1: General Procedure for Mono-Boc Protection of 3-Aminopiperidine
-
Dissolution: Dissolve 3-aminopiperidine (1.0 eq) in a suitable solvent such as a 1:1 mixture of dioxane and water or THF and water.
-
Base Addition: Add sodium bicarbonate (2.0 eq) or triethylamine (1.5 eq) to the solution and stir.
-
Reagent Addition: To the stirring solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same organic solvent dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.
-
Extraction: Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3 x volume).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
Caption: Experimental workflow for the Boc protection of 3-aminopiperidine.
Caption: Troubleshooting decision tree for Boc protection of 3-aminopiperidine.
Caption: Simplified mechanism for the Boc protection of 3-aminopiperidine.
References
- 1. nbinno.com [nbinno.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google Patents [patents.google.com]
- 5. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]
- 6. Sciencemadness Discussion Board - Boc protection of amines - Mono or Di? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
Technical Support Center: Boc Deprotection of Aminopiperidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Boc deprotection of aminopiperidines.
Frequently Asked Questions (FAQs)
Q1: My Boc deprotection of an aminopiperidine is incomplete. What are the common causes and how can I resolve this?
Incomplete Boc deprotection is a frequent issue that can often be resolved by optimizing reaction conditions. The primary causes include insufficient acid strength, inadequate reaction time, and steric hindrance.[1]
Troubleshooting Steps:
-
Increase Acid Concentration: The concentration of the acid, typically trifluoroacetic acid (TFA), may be too low. For many substrates, a 1:1 mixture of TFA in dichloromethane (DCM) is effective.[2] For more resistant substrates, increasing the TFA concentration or using neat TFA may be necessary.[2][3]
-
Extend Reaction Time: While many deprotections are complete within 30 minutes to a few hours, sterically hindered aminopiperidines may require longer reaction times.[1][2] It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Optimize Temperature: The reaction is typically initiated at 0 °C to control any exothermic processes and then allowed to warm to room temperature.[2] For particularly difficult deprotections, a moderate increase in temperature can be considered, though this may also increase the risk of side reactions.
-
Consider Alternative Acids: If TFA is proving ineffective or causing side reactions, 4M HCl in dioxane is a common and effective alternative.[4][5][6]
Q2: I am observing unexpected side products in my reaction mixture after Boc deprotection. What are the likely side reactions and how can I prevent them?
The most common side reaction during Boc deprotection is the alkylation of nucleophilic residues by the tert-butyl cation generated during the reaction.[7][8] Another potential side reaction is trifluoroacetylation of the newly deprotected amine when using TFA.[5]
Prevention Strategies:
-
Use of Scavengers: To prevent the reactive tert-butyl cation from alkylating other nucleophilic sites on your molecule (such as indoles, phenols, and thiols), it is highly recommended to add a scavenger to the reaction mixture.[5][8] Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), and thioanisole.
-
Alternative Deprotection Reagents: To avoid trifluoroacetylation, consider using HCl in an organic solvent like dioxane or methanol instead of TFA.[4][5]
Q3: Can you provide a standard protocol for TFA-mediated Boc deprotection of aminopiperidines?
Yes, here is a general protocol for the solution-phase Boc deprotection using Trifluoroacetic Acid (TFA).
Experimental Protocols
Protocol 1: TFA-Mediated Boc Deprotection
-
Dissolution: Dissolve the N-Boc protected aminopiperidine in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask.[2]
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common starting point is a 1:1 ratio of TFA to DCM (v/v).[2]
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 4 hours.[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[2]
-
Work-up:
-
Remove the solvent and excess TFA in vacuo.
-
Dissolve the residue in a suitable solvent (e.g., DCM or ethyl acetate).
-
Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the deprotected aminopiperidine.
-
Q4: What is a reliable protocol for Boc deprotection using HCl?
Using hydrogen chloride (HCl) in an organic solvent is a common alternative to TFA.
Protocol 2: HCl-Mediated Boc Deprotection
-
Preparation: Prepare a 4M solution of HCl in anhydrous dioxane. This can be done by bubbling HCl gas through dioxane or by diluting a commercially available concentrated solution.
-
Dissolution: Dissolve the N-Boc protected aminopiperidine in a minimal amount of an appropriate solvent like ethyl acetate or DCM.
-
Reaction: Add the 4M HCl/dioxane solution to the substrate. The reaction is typically carried out at room temperature and is often complete within 1-2 hours.[4][9]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, the solvent is typically removed under reduced pressure to yield the hydrochloride salt of the deprotected aminopiperidine.[9] Further purification can be achieved by recrystallization.[4]
Data Presentation
Table 1: Typical Reaction Conditions for TFA-Mediated N-Boc Deprotection
| Parameter | Typical Range | Notes |
| Substrate Concentration | 0.1 - 0.5 M in DCM | Higher concentrations may be used if solubility permits.[2] |
| TFA Concentration | 20% - 100% (v/v in DCM) | 25-50% is a common starting point. Neat TFA can be used for challenging substrates.[2] |
| Temperature | 0 °C to Room Temperature | The reaction is usually started at 0 °C and then allowed to warm.[2] |
| Reaction Time | 30 minutes - 4 hours | Progress should be monitored to determine completion.[2] |
Visualizations
Caption: General experimental workflow for solution-phase N-Boc deprotection.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. total-synthesis.com [total-synthesis.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
Technical Support Center: Synthesis of Enantiomerically Pure 3-Boc-aminopiperidine
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 3-Boc-aminopiperidine, with a primary focus on preventing racemization and ensuring high enantiomeric purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of chiral this compound.
Issue 1: The final product is a racemic mixture or has low enantiomeric excess (ee).
-
Potential Cause A: Racemization during the reaction.
-
Explanation: The stereochemical integrity of the chiral center at the C3 position of the piperidine ring can be compromised under certain reaction conditions. Factors that can induce racemization include the formation of planar, achiral intermediates like imines or enamines, which can be protonated or attacked from either face with equal probability.[1]
-
Solutions:
-
Temperature Control: Elevated reaction temperatures can provide the necessary energy to overcome the activation barrier for racemization.[1] It is crucial to maintain the recommended temperature for each step of the synthesis. For instance, in some protocols, the addition of di-tert-butyl dicarbonate is carried out at 0-10 °C.[2]
-
pH Control: Both acidic and basic conditions can catalyze racemization.[1] Avoid harsh acidic or basic conditions where possible. The use of organic bases as acid-binding agents, such as triethylamine, is a common practice.[2] The strength and steric hindrance of the base can significantly impact the degree of racemization.[1]
-
Reaction Time: Prolonged exposure to conditions that can cause racemization increases the likelihood of a decrease in enantiomeric excess.[1] Monitor the reaction progress closely using techniques like TLC or HPLC to avoid unnecessarily long reaction times.
-
Choice of Solvent: The solvent can influence the stability of intermediates and transition states. Protic solvents like alcohols can sometimes increase the rate of racemization.[1]
-
-
-
Potential Cause B: Racemization of a labile intermediate.
-
Explanation: Some synthetic routes may involve intermediates that are particularly prone to racemization. For example, α-amino aldehydes are known to be unstable.
-
Solution:
-
-
Potential Cause C: The starting material was not enantiomerically pure.
-
Explanation: The enantiomeric purity of the final product is directly dependent on the purity of the starting material.
-
Solution:
-
Verify Starting Material Purity: Ensure the enantiomeric purity of the starting material (e.g., L-glutamic acid, (S)-nipecotic acid ethyl ester) using appropriate analytical techniques such as chiral HPLC or by measuring its optical rotation.
-
-
Issue 2: Low overall yield of the desired enantiomer.
-
Potential Cause A: Inefficient chiral resolution.
-
Explanation: The success of a classical resolution depends on the differential solubility of the diastereomeric salts formed. If the solubilities are similar, the separation will be poor.
-
Solutions:
-
Optimize Resolving Agent and Solvent: The choice of the resolving agent and the crystallization solvent is critical. Different resolving agents like (R)-4-(2-chlohydroxy-1.3.2-dioxaphosphorinane 2-oxide ((R)-CPA) or N-tosyl-(S)-phenylalanine have been used successfully.[5][6] The solvent system can also be optimized to maximize the solubility difference between the diastereomeric salts.
-
Consider Dynamic Kinetic Resolution: In a kinetic resolution, the maximum theoretical yield is 50%. To exceed this, a dynamic kinetic resolution can be employed where the unwanted enantiomer is racemized in situ, allowing for a theoretical yield of up to 100%.
-
-
-
Potential Cause B: Side reactions.
-
Explanation: Undesired side reactions can consume starting materials and reduce the yield of the final product.
-
Solutions:
-
Inert Atmosphere: For reactions sensitive to air or moisture, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions.
-
Purity of Reagents: Use high-purity reagents and solvents to avoid side reactions caused by impurities.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for synthesizing enantiomerically pure this compound?
There are three primary strategies:
-
Asymmetric Synthesis: This involves building the chiral molecule from a prochiral starting material or a chiral precursor. Examples include:
-
Chiral Resolution: This method involves separating a racemic mixture of 3-aminopiperidine or a derivative. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.[5][6][9]
-
Kinetic Resolution: In this approach, one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the other enantiomer unreacted. For instance, a transaminase enzyme can be used for the kinetic resolution of 1-Boc-3-aminopiperidine.
Q2: How can I determine the enantiomeric excess (ee) of my this compound sample?
The enantiomeric excess is typically determined by chiral High-Performance Liquid Chromatography (HPLC). This involves using a chiral stationary phase that can separate the two enantiomers, allowing for their quantification. Derivatization of the amine with a suitable agent may be necessary to improve detection.
Q3: What are the advantages of using an enzymatic approach for the synthesis?
Enzymatic methods, such as those using transaminases, offer several advantages:
-
High Enantioselectivity: Enzymes are highly specific and can produce products with very high enantiomeric excess (>99% ee).
-
Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous media under mild pH and temperature conditions, which helps to prevent racemization and degradation.[8]
-
Environmentally Friendly: These methods are considered "greener" as they avoid the use of harsh reagents and solvents.
Q4: Can the Boc protecting group be removed without causing racemization?
Removal of the Boc group is typically achieved under acidic conditions (e.g., with HCl in dioxane or trifluoroacetic acid). While the chiral center at C3 is generally stable under these conditions, it is always advisable to use the mildest conditions possible and to monitor for any loss of optical purity. In some cases, a slight drop in optical purity has been observed after Boc removal.[10]
Quantitative Data Summary
| Method | Starting Material | Reagent/Catalyst | Enantiomeric Excess (ee) | Yield | Reference |
| Chiral Resolution | Racemic 3-aminopiperidine | (R)-4-(2-chlohydroxy-1.3.2-dioxaphosphorinane 2-oxide ((R)-CPA) | 99.6% | 99.5% | [6] |
| Asymmetric Synthesis | 1-Boc-3-piperidone | Immobilized ω-transaminase | >99% | 70% | |
| Synthesis from Chiral Pool | L-glutamic acid | Multi-step chemical synthesis | Enantiomerically pure | 44-55% (overall) | |
| Enzymatic Cascade | N-Cbz-protected L-ornithinol | Galactose oxidase and imine reductase | High enantiopurity | up to 54% | [3][4] |
Experimental Protocols
Protocol 1: Asymmetric Synthesis of (R)-3-amino-1-Boc-piperidine using an Immobilized ω-Transaminase
-
Preparation of the Reaction Mixture: In a vial, add 5 mL of triethanolamine buffer (100 mM, pH 7.5) containing isopropylamine (1.1 M), 200 mg of immobilized ω-transaminase (TA-IMB), and pyridoxal-5'-phosphate (PLP) (1.4 mM).
-
Pre-incubation: Stir the mixture at 35 °C and 550 rpm for 5 minutes.
-
Substrate Addition: Add a preheated (35 °C) solution of 1-Boc-3-piperidone (0.26 mmol, 45 mM) in 750 µL of DMSO (13% v/v).
-
Reaction: Stir the reaction mixture at 35 °C and 550 rpm in an open vessel for 24 hours. Monitor the reaction progress by HPLC and TLC.
-
Work-up:
-
Upon completion, filter the enzyme under vacuum and wash it with triethanolamine buffer (100 mM, pH 7.5, 3 x 2 mL). The enzyme can be recovered and reused.
-
Adjust the pH of the reaction mixture to 2 with 4 M HCl.
-
Extract the aqueous layer with CH₂Cl₂ (2 x 5 mL) to remove any unreacted starting material.
-
Adjust the pH of the aqueous solution to 13 with KOH.
-
Extract the aqueous layer with CH₂Cl₂ (4 x 5 mL).
-
Combine the organic extracts, dry over Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield (R)-3-amino-1-Boc-piperidine.
-
Protocol 2: Synthesis of (S)-N-Boc-3-aminopiperidine starting from (S)-nipecotic acid ethyl ester [2]
-
Boc Protection:
-
Dissolve (S)-nipecotic acid ethyl ester (31.4g, 0.2mol) and triethylamine (55.8mL, 0.4mol) in dichloromethane (150mL).
-
Cool the solution to below 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate (52.4g, 0.24mol) in dichloromethane (100mL) while maintaining the temperature between 0-10 °C.
-
After the addition is complete, wash the reaction mixture successively with unsaturated potassium carbonate solution (3 x 50mL), 5% HCl (3 x 50mL), and saturated brine (3 x 50mL).
-
Dry the organic phase over anhydrous sodium sulfate for 6 hours, filter, and evaporate the solvent under reduced pressure to obtain (S)-N-Boc-3-piperidine ethyl formate.
-
-
Ammonolysis and Hofmann Rearrangement: The protocol then proceeds with ammonolysis to form the corresponding amide, followed by a Hofmann rearrangement to yield the final product. Detailed conditions for these subsequent steps can be found in the cited patent.[2]
Visualizations
Caption: Comparative workflows for obtaining enantiomerically pure this compound.
Caption: Troubleshooting flowchart for racemization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google Patents [patents.google.com]
- 3. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 4. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An asymmetric synthesis method for (R)-3-amino piperidine derivatives (2016) | Luo Yu | 4 Citations [scispace.com]
- 9. patents.justia.com [patents.justia.com]
- 10. researchgate.net [researchgate.net]
Stability and storage conditions for 3-Boc-aminopiperidine
This technical support center provides guidance on the stability and storage of 3-Boc-aminopiperidine, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be kept in a tightly sealed container in a refrigerator at 2-8°C.[1][2] It is also advisable to store it under an inert atmosphere, such as nitrogen or argon, to prevent potential degradation from atmospheric components. For short-term storage, it can be kept at ambient temperature in a dry and well-ventilated place.[3]
Q2: What is the expected shelf-life of this compound?
While specific shelf-life studies for this compound are not publicly available, it is stable under recommended storage conditions.[3][4] To ensure the integrity of the compound for critical experiments, it is best practice to use it within a reasonable timeframe and to re-analyze its purity if it has been stored for an extended period, especially if not stored under ideal conditions.
Q3: What are the signs of degradation of this compound?
Visual signs of degradation can include a change in color (e.g., from white or off-white to yellow or brown) or a change in physical form. However, the absence of these signs does not guarantee stability. Chemical degradation, such as hydrolysis of the Boc group, may not be visually apparent. Therefore, for sensitive applications, purity should be confirmed analytically (e.g., by HPLC or NMR) if degradation is suspected.
Q4: What materials and chemical conditions should be avoided when handling and storing this compound?
This compound is incompatible with strong acids, strong alkaline solutions, and strong oxidizing agents.[3] Contact with strong acids can lead to the cleavage of the tert-butoxycarbonyl (Boc) protecting group.[5] Exposure to high temperatures can also cause thermal degradation.[6][7][8][9][10]
Q5: How can I safely handle this compound in the laboratory?
It is recommended to handle this compound in a well-ventilated area.[5][11][12] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid breathing dust if handling the solid form.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected reaction byproducts | Degradation of this compound due to improper storage or handling. | Confirm the purity of the starting material using a suitable analytical method (e.g., HPLC, NMR). If the purity is low, consider re-purifying the compound or using a fresh batch. Ensure that the compound has been stored under the recommended conditions (refrigerated, under inert gas). |
| Incomplete or failed reaction | Loss of the Boc protecting group due to acidic conditions in the reaction mixture or work-up. | Check the pH of your reaction and work-up steps. If acidic conditions are present, consider using a non-acidic alternative or a different protecting group strategy. The Boc group is known to be labile to strong acids.[5] |
| Discoloration of the solid compound | The compound may have been exposed to light, air (oxidation), or impurities over time. | While slight discoloration may not always indicate significant degradation for all applications, it is a sign of potential impurity. For sensitive reactions, it is advisable to use a fresh, pure sample. Store the compound protected from light. |
| Difficulty dissolving the compound | The compound may have degraded or absorbed moisture. | Check the appearance of the compound for any changes. Try sonicating the sample to aid dissolution. If solubility issues persist, it may be an indication of degradation or impurity. |
Stability and Storage Conditions Summary
| Parameter | Recommended Condition | Notes |
| Long-Term Storage Temperature | 2-8°C (Refrigerated)[1][2] | To maintain long-term stability and prevent degradation. |
| Short-Term Storage Temperature | Ambient Temperature[3] | In a dry and well-ventilated area. |
| Atmosphere | Inert gas (e.g., Nitrogen, Argon) | To minimize oxidation and reaction with atmospheric moisture. |
| Container | Tightly sealed container[3][5][11][12] | To prevent exposure to air and moisture. |
| Incompatible Materials | Strong acids, Strong bases, Strong oxidizing agents[3] | Contact with these substances can lead to chemical degradation. |
| Conditions to Avoid | High temperatures, Exposure to light | High temperatures can cause thermal decomposition.[6][7][8][9][10] |
Experimental Protocols
General Protocol for Assessing the Purity of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of a this compound sample.
1. Materials:
- This compound sample
- HPLC-grade acetonitrile
- HPLC-grade water
- Trifluoroacetic acid (TFA) or formic acid (as a mobile phase modifier)
- Reference standard of this compound (if available)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column
2. Standard Solution Preparation:
- Accurately weigh a known amount of the this compound reference standard and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
3. Sample Solution Preparation:
- Prepare a solution of the this compound sample to be tested at the same concentration as the standard solution.
4. HPLC Conditions (Example):
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Gradient: A suitable gradient, for example, starting with 95% A and increasing to 95% B over 15-20 minutes.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 210 nm (or a wavelength appropriate for the chromophore)
- Injection Volume: 10 µL
5. Analysis:
- Inject the standard and sample solutions into the HPLC system.
- The purity of the sample can be calculated by comparing the peak area of the main peak in the sample chromatogram to that of the standard, and by determining the area percentage of all peaks in the sample chromatogram.
General Protocol for a Forced Degradation Study
This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions.
1. Acid Hydrolysis:
- Dissolve this compound in a 0.1 M HCl solution to a concentration of approximately 1 mg/mL.
- Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
- Neutralize the solution with an equivalent amount of 0.1 M NaOH.
- Analyze the sample by HPLC to determine the extent of degradation.
2. Base Hydrolysis:
- Dissolve this compound in a 0.1 M NaOH solution to a concentration of approximately 1 mg/mL.
- Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
- Neutralize the solution with an equivalent amount of 0.1 M HCl.
- Analyze the sample by HPLC.
3. Oxidative Degradation:
- Dissolve this compound in a suitable solvent to a concentration of approximately 1 mg/mL.
- Add a small amount of a 3% hydrogen peroxide solution.
- Keep the solution at room temperature for a defined period (e.g., 24 hours).
- Analyze the sample by HPLC.
4. Thermal Degradation:
- Place a solid sample of this compound in a stability chamber at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
- Dissolve the stressed sample in a suitable solvent and analyze by HPLC.
5. Photolytic Degradation:
- Expose a solid sample of this compound to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours).
- Dissolve the stressed sample in a suitable solvent and analyze by HPLC.
Visualizations
Caption: Factors influencing the stability of this compound.
References
- 1. (R)-3-(Boc-amino)piperidine 97 309956-78-3 [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. humiditycontrol.com [humiditycontrol.com]
- 4. (R)-3-(Boc-Amino)piperidine | 309956-78-3 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.ucc.ie [research.ucc.ie]
- 11. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]
- 12. echemi.com [echemi.com]
Handling and safety precautions for 3-Boc-aminopiperidine
This technical support center provides comprehensive guidance on the safe handling, storage, and use of 3-Boc-aminopiperidine for researchers, scientists, and drug development professionals.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during experiments involving this compound.
| Question | Answer |
| My this compound appears clumpy or has solidified. Is it still usable? | This compound is a solid at room temperature.[1] Clumping is normal. If it has been stored correctly in a tightly sealed container in a cool, dry place, its quality should not be affected. You can gently break up the clumps with a clean spatula before weighing. |
| I'm observing incomplete reaction during a subsequent synthetic step (e.g., coupling). What could be the cause? | Incomplete reactions can be due to several factors. Ensure the this compound is completely dissolved in the reaction solvent. This compound is soluble in methanol and ethanol.[2][3] Verify the purity of your starting material. If necessary, consider purification by recrystallization. Also, check the reaction conditions such as temperature, reaction time, and the integrity of your other reagents. |
| The Boc deprotection of my this compound is sluggish or incomplete. How can I troubleshoot this? | Ensure you are using appropriate deprotection conditions. Strong acids like trifluoroacetic acid (TFA) in a suitable solvent such as dichloromethane (DCM) are commonly used. Check the concentration and freshness of the acid. If the reaction is still slow, a slight increase in temperature or reaction time may be necessary. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS. |
| What are the signs of exposure to this compound? | Exposure can cause skin irritation, serious eye damage, and respiratory irritation.[4] Symptoms of skin contact may include redness, itching, and blistering.[4] Inhalation may lead to respiratory tract irritation, coughing, and potentially drowsiness or dizziness.[4] |
| What should I do in case of accidental skin or eye contact? | In case of skin contact, immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[4] For eye contact, rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so.[5] Seek medical attention in both cases, especially if irritation persists.[6][7] |
| How should I handle a spill of this compound? | For small spills, collect the recoverable product into a labeled container for disposal.[4] You can use an inert absorbent material like sand to mix with the spilled substance before sweeping it up into a tightly closed container.[8] Ensure the area is well-ventilated and wear appropriate personal protective equipment (PPE) during cleanup. Avoid generating dust.[6] For large spills, evacuate the area and contact emergency services. |
| What materials are incompatible with this compound? | Avoid contact with strong acids, strong alkaline solutions, and strong oxidizing agents.[4] |
| How should I dispose of waste containing this compound? | Dispose of the chemical and its container in accordance with local, regional, and national regulations.[4] This should be done through a licensed disposal company.[6] this compound is toxic to aquatic life with long-lasting effects, so avoid release into the environment.[5][4] |
Data Presentation
The following table summarizes the key physical and chemical properties of this compound. Quantitative toxicity data such as LD50 or LC50 are not available in the provided search results.
| Property | Value |
| Chemical Formula | C₁₀H₂₀N₂O₂[4] |
| Molecular Weight | 200.28 g/mol [6][9] |
| Appearance | White to off-white solid/powder[3] |
| Melting Point | 116-121 °C[1] or 121.0 to 125.0 °C[10] |
| Solubility | Soluble in methanol and ethanol[2][3] |
| Storage Temperature | 2-8°C[1][11] |
Experimental Protocols
Below is a general protocol for a common reaction involving this compound: the removal of the Boc protecting group. Researchers should adapt this protocol to their specific experimental setup and scale.
Protocol: Boc Deprotection of this compound
Objective: To remove the tert-butoxycarbonyl (Boc) protecting group from this compound to yield 3-aminopiperidine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and workup
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound in anhydrous DCM (e.g., 0.1-0.5 M concentration).
-
Cool the solution in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) dropwise to the stirred solution (typically 5-10 equivalents). Caution: The reaction can be exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Once the reaction is complete, carefully concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.
-
Re-dissolve the residue in a suitable solvent (e.g., DCM or ethyl acetate).
-
Carefully neutralize the acidic solution by washing with a saturated solution of sodium bicarbonate. Caution: CO₂ evolution will occur. Ensure adequate venting.
-
Extract the aqueous layer with DCM or another suitable organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-aminopiperidine.
-
The product can be further purified by distillation or crystallization if necessary.
Visualizations
The following diagrams illustrate key safety and handling workflows for this compound.
Caption: Workflow for safe handling and spill response for this compound.
Caption: First aid procedures for exposure to this compound.
References
- 1. (R)-3-(Boc-amino)piperidine 97 309956-78-3 [sigmaaldrich.com]
- 2. chemwhat.com [chemwhat.com]
- 3. (R)-3-(Boc-Amino)piperidine | 309956-78-3 [chemicalbook.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. echemi.com [echemi.com]
- 6. capotchem.cn [capotchem.cn]
- 7. fishersci.com [fishersci.com]
- 8. afgsci.com [afgsci.com]
- 9. 3-(Boc-amino)piperidine | C10H20N2O2 | CID 4233041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (R)-3-(Boc-Amino)piperidine CAS#: 309956-78-3 [m.chemicalbook.com]
- 11. 3-N-Boc-aminopiperidine - Safety Data Sheet [chemicalbook.com]
Common impurities in commercial 3-Boc-aminopiperidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding common impurities in commercial 3-Boc-aminopiperidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in commercial this compound?
A1: Commercial this compound may contain several types of impurities stemming from its synthesis, storage, or degradation. These can be broadly categorized as:
-
Process-Related Impurities: These are substances that originate from the manufacturing process. They include unreacted starting materials (e.g., 3-aminopiperidine), residual reagents (e.g., di-tert-butyl dicarbonate), and byproducts from side reactions.
-
Degradation Impurities: These impurities form due to the degradation of this compound under improper storage conditions, such as exposure to high temperatures, light, or reactive agents.
-
Enantiomeric Impurities: If a specific enantiomer (e.g., (R)- or (S)-3-Boc-aminopiperidine) is required, the presence of the other enantiomer is considered an impurity.
-
Nitrosamine Impurities: A critical class of impurities that can form under certain conditions is nitrosamines, such as (S)-3-(Boc-amino)piperidine nitroso impurity. These are a significant concern due to their potential carcinogenic nature.[1]
Q2: What is the significance of nitrosamine impurities and how are they formed?
A2: Nitrosamine impurities are a major concern for regulatory bodies and pharmaceutical manufacturers due to their classification as probable human carcinogens.[1] The (S)-3-(Boc-amino)piperidine nitroso impurity can form during the synthesis of this compound if nitrosating agents are present.[1] These agents can inadvertently be introduced through raw materials, solvents, or reaction conditions. It is crucial for manufacturers to perform rigorous risk assessments to identify and control potential sources of nitrosamine contamination.[1]
Q3: How can impurities in this compound affect my downstream reactions?
A3: Impurities can have several detrimental effects on subsequent experimental steps:
-
Reduced Reaction Yield: Non-reactive impurities reduce the effective concentration of the starting material, leading to lower yields.
-
Side Reactions: Reactive impurities can participate in unintended side reactions, leading to the formation of complex byproduct mixtures and making purification difficult.
-
Catalyst Poisoning: Certain impurities can deactivate catalysts used in downstream reactions.
-
Inaccurate Stoichiometry: The presence of impurities can lead to incorrect calculations of molar equivalents, affecting reaction outcomes.
-
Compromised Final Product Purity: Impurities can carry through the synthetic route and contaminate the final active pharmaceutical ingredient (API).
Q4: How can I detect and quantify impurities in my batch of this compound?
A4: Several analytical techniques can be employed for impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometry (MS) detection is a powerful tool for separating and quantifying impurities. Chiral HPLC methods can be used to determine enantiomeric purity.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of unknown impurities if they are present in sufficient quantities.
-
Thin-Layer Chromatography (TLC): A quick and simple method for monitoring reaction progress and detecting the presence of impurities, although it is not quantitative.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Problem / Observation | Potential Cause | Recommended Action |
| Low yield in subsequent reaction | Presence of non-reactive impurities or unreacted starting materials in the this compound reagent. | 1. Verify the purity of the this compound lot using HPLC or NMR. 2. If significant impurities are detected, purify the reagent by column chromatography or recrystallization. 3. Consider purchasing a higher purity grade of the reagent. |
| Unexpected peaks in HPLC/LC-MS of the reaction mixture | The this compound reagent may contain impurities that are being carried through or are reacting to form new byproducts. | 1. Analyze a sample of the starting this compound using the same HPLC/LC-MS method to identify any pre-existing impurities. 2. Consider the possibility of N-ethylated byproducts if ethanol was used as a solvent in previous steps, especially during catalytic hydrogenation for deprotection.[5] |
| Inconsistent reaction results between different batches of this compound | Lot-to-lot variability in the impurity profile of the commercial reagent. | 1. Qualify each new batch of this compound by running a standard analytical check (e.g., HPLC) before use. 2. If possible, order a larger single batch for the entire project to ensure consistency. |
| Formation of a nitrosamine impurity is suspected | The synthesis or storage conditions may have inadvertently introduced nitrosating agents. | 1. Utilize specialized analytical methods, such as LC-MS/MS, to detect and quantify trace levels of nitrosamines. 2. Review all reagents and solvents used in the synthesis for potential sources of nitrites or other nitrosating agents.[1] 3. Adjust reaction conditions to avoid the formation of nitrosamines, for example, by controlling pH and temperature. |
Summary of Potential Impurities
The following table summarizes potential impurities that could be present in commercial this compound, based on common synthetic routes.
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Potential Source |
| 3-Aminopiperidine | C₅H₁₂N₂ | 100.16 | Unreacted starting material |
| Di-tert-butyl dicarbonate (Boc Anhydride) | C₁₀H₁₈O₅ | 218.25 | Excess reagent from Boc-protection step[6] |
| tert-Butanol | C₄H₁₀O | 74.12 | Byproduct of Boc-protection reaction |
| N,N'-Di-Boc-3-aminopiperidine | C₁₅H₂₈N₂O₄ | 300.40 | Over-reaction during Boc-protection |
| (S)-3-(Boc-amino)piperidine nitroso impurity | C₁₀H₁₉N₃O₃ | 229.28 | Reaction with nitrosating agents during synthesis or storage[1] |
| Enantiomer (e.g., (S)-isomer in an (R)-product) | C₁₀H₂₀N₂O₂ | 200.28 | Incomplete resolution during chiral synthesis |
| N-Ethyl-3-Boc-aminopiperidine | C₁₂H₂₄N₂O₂ | 228.33 | Side reaction during catalytic hydrogenation in ethanol[5] |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
This protocol provides a general method for assessing the purity of this compound and detecting potential impurities.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
2. Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or another suitable modifier)
-
This compound sample
3. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject the prepared sample into the HPLC system.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
Visualizations
Caption: Sources of impurities in this compound production.
Caption: Troubleshooting workflow for reaction issues.
References
- 1. openpr.com [openpr.com]
- 2. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 3. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google Patents [patents.google.com]
Technical Support Center: Scaling Up 3-Boc-aminopiperidine Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 3-Boc-aminopiperidine from the laboratory to the pilot plant.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scaling up?
A1: Several synthetic routes are employed for the synthesis of this compound, with the choice often depending on the desired stereochemistry, cost of starting materials, and scalability. A common and scalable approach involves the Boc protection of 3-aminopiperidine. Other routes may start from precursors like D-ornithine or D-lysine, which involve cyclization and subsequent functional group manipulations.[1] A five-step synthesis starting from L-glutamic acid has also been described with overall yields of 44% to 55%. For chiral synthesis, enzymatic cascades and resolutions are also utilized.[2]
Q2: What are the critical process parameters to monitor during the scale-up of the Boc protection of 3-aminopiperidine?
A2: When scaling up the Boc protection of 3-aminopiperidine, critical process parameters to monitor and control include:
-
Temperature: The reaction is often exothermic, and inefficient heat removal at a larger scale can lead to side reactions and impurities.[3]
-
Reagent Addition Rate: The rate of addition of di-tert-butyl dicarbonate (Boc₂O) is crucial to control the reaction exotherm and minimize the formation of byproducts.
-
Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" and concentration gradients, resulting in incomplete reaction and increased impurity formation.
-
pH Control: Maintaining the optimal pH is necessary for efficient reaction and to prevent degradation of the product or starting material.[4]
Q3: What are the primary safety concerns when scaling up this compound synthesis to a pilot plant?
A3: Safety is paramount during scale-up. Key concerns include:
-
Thermal Runaway: Due to the exothermic nature of the Boc protection reaction, there is a risk of a thermal runaway if cooling is insufficient. A thorough understanding of the reaction calorimetry is essential.
-
Handling of Reagents: Safe handling procedures for all chemicals, including the flammable solvents and corrosive reagents, must be in place.
-
Pressure Build-up: The reaction may evolve gases, and the reactor must be properly vented to prevent pressure build-up.
-
Process Safety Management (PSM): Implementing a robust PSM system is crucial for identifying, evaluating, and controlling hazards associated with the process.[5][6]
Q4: What are the expected side products during the Boc protection of 3-aminopiperidine at a larger scale, and how can they be minimized?
A4: Common side products include the di-Boc protected piperidine and urea derivatives.[7] The formation of these can be exacerbated at scale due to poor temperature control and mixing. To minimize them:
-
Control Stoichiometry: Use a controlled excess of Boc₂O.
-
Optimize Temperature: Maintain a consistent and optimal reaction temperature.
-
Controlled Addition: Add the Boc₂O solution at a controlled rate to prevent localized high concentrations.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete Reaction: Insufficient reaction time or inadequate mixing. | - Monitor reaction progress by HPLC or GC. - Increase agitation speed and ensure proper impeller design for the reactor volume. |
| Side Reactions: Poor temperature control leading to byproduct formation. | - Improve reactor cooling efficiency. - Control the addition rate of reagents to manage the exotherm. | |
| Product Isolation Losses: Inefficient extraction or crystallization. | - Optimize solvent volumes for extraction. - Carefully control cooling profiles during crystallization to maximize recovery. | |
| High Impurity Levels | Di-Boc Formation: Excess Boc₂O or localized high concentrations. | - Reduce the equivalents of Boc₂O used. - Improve mixing and introduce Boc₂O subsurface. |
| Unreacted Starting Material: Incomplete reaction. | - Increase reaction time or temperature moderately. - Ensure efficient mixing. | |
| Degradation Products: Excursions in temperature or pH. | - Implement stricter temperature and pH control. - Perform a stability study of the product under the reaction conditions. | |
| Poor Reproducibility | Inconsistent Raw Material Quality: Variation in the purity of starting materials or solvents. | - Establish clear specifications for all incoming raw materials. - Qualify vendors and test incoming batches. |
| Variations in Process Parameters: Lack of precise control over temperature, addition rates, or mixing. | - Implement automated control systems for critical parameters. - Ensure detailed and accurate batch records are maintained. | |
| Heat Removal Issues | Exothermic Reaction: The reaction generates more heat than the pilot plant reactor can effectively remove. | - Reduce the batch size. - Slow down the addition rate of the limiting reagent. - Use a lower reaction temperature if kinetics allow. - Evaluate the reactor's heat transfer capabilities and consider a more efficient cooling system.[8] |
| Solid Handling Difficulties | Poor Crystal Form: Product crystallizes as fine particles or an oil. | - Study the crystallization process to identify optimal solvent, temperature, and cooling rate. - Consider seeding strategies to control crystal growth. |
| Filtration Issues: Slow filtration due to small particle size. | - Optimize crystallization to obtain larger, more uniform crystals. - Evaluate different filter media and filtration techniques. |
Experimental Protocols
Lab-Scale Boc Protection of 3-Aminopiperidine
This protocol is a representative lab-scale procedure.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3-aminopiperidine (10.0 g, 0.1 mol) and ethanol (90 g).
-
Cooling: Cool the mixture to 10-15 °C in an ice bath.
-
Reagent Addition: Slowly and simultaneously add di-tert-butyl dicarbonate (21.8 g, 0.1 mol) and a 25% aqueous sodium hydroxide solution (17.6 g, 0.11 mol) dropwise, maintaining the pH between 11.8 and 12.2. The addition is typically completed over 1 hour.[4]
-
Reaction: Stir the mixture at 10-15 °C for an additional 2-3 hours after the addition is complete.
-
Workup: Monitor the reaction by TLC or LC-MS until completion. Upon completion, add water (100 mL) and extract the product with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography or crystallization.
Data Presentation
Table 1: Comparison of Typical Reaction Parameters: Lab vs. Pilot Plant
| Parameter | Lab Scale (10 g) | Pilot Plant (10 kg) - Illustrative | Key Considerations for Scale-Up |
| 3-Aminopiperidine | 10 g | 10 kg | Ensure consistent purity of raw material. |
| Di-tert-butyl dicarbonate | 21.8 g (1.0 eq) | 21.8 kg (1.0 eq) | Precise dosing is critical to avoid excess and side reactions. |
| Solvent (Ethanol) | 90 g | 90 kg | Solvent volume may need to be adjusted to manage slurry viscosity and heat transfer. |
| Base (25% NaOH aq.) | 17.6 g (1.1 eq) | 17.6 kg (1.1 eq) | Controlled addition is crucial for pH and temperature management. |
| Reaction Temperature | 10-15 °C | 10-15 °C | Maintaining this temperature in a large reactor requires efficient cooling. |
| Addition Time | 1 hour | 4-6 hours | Slower addition is necessary to control the exotherm. |
| Reaction Time | 2-3 hours | 4-8 hours | May be longer to ensure complete conversion in a larger volume. |
| Typical Yield | ~90-95% | ~85-92% | Yields may be slightly lower at scale due to handling and transfer losses. |
| Purity (by HPLC) | >98% | >97% | Impurity profile may change; requires careful monitoring. |
Note: Pilot plant data is illustrative and will depend on the specific equipment and process optimization.
Visualizations
Caption: Workflow for scaling up this compound synthesis.
Caption: Troubleshooting decision tree for scale-up issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 3. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]
- 4. N-BOC-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. fauske.com [fauske.com]
Catalyst Selection for Hydrogenation in 3-Aminopiperidine Synthesis: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection for the hydrogenation of 3-aminopyridine to 3-aminopiperidine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing this critical synthetic step.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the hydrogenation of 3-aminopyridine?
The most frequently employed catalysts for the hydrogenation of 3-aminopyridine to 3-aminopiperidine are from the platinum group metals, including rhodium, ruthenium, and palladium, as well as Raney nickel. Each catalyst offers distinct advantages in terms of activity, selectivity, and cost.
Q2: What factors should be considered when selecting a catalyst?
Key factors for catalyst selection include:
-
Substrate: The presence of other functional groups on the pyridine ring can influence catalyst choice to avoid undesired side reactions.
-
Desired Selectivity: The choice of catalyst can impact the stereoselectivity of the reaction, which is crucial for the synthesis of chiral 3-aminopiperidine derivatives.
-
Reaction Conditions: The required temperature and pressure for hydrogenation vary depending on the catalyst's activity.
-
Cost and Availability: Catalyst cost is a significant consideration, especially for large-scale synthesis.[1]
-
Catalyst Deactivation: The pyridine nitrogen can coordinate with the metal center and poison the catalyst.[2][3]
Q3: What are the typical reaction conditions for 3-aminopyridine hydrogenation?
Reaction conditions are highly dependent on the chosen catalyst. Generally, the reaction is performed under a hydrogen atmosphere at elevated temperature and pressure. Protic solvents like ethanol, methanol, or acetic acid are commonly used.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to track the disappearance of the starting material and the formation of the product.[4][5]
Troubleshooting Guide
This guide addresses common issues encountered during the hydrogenation of 3-aminopyridine.
| Issue | Potential Causes | Recommended Solutions |
| Low or No Conversion | Catalyst Inactivity: The catalyst may be poisoned or deactivated. Insufficient Hydrogen Pressure: The pressure may be too low for the reaction to proceed. Low Temperature: The reaction may require higher thermal energy. Poor Catalyst/Substrate Contact: Inefficient stirring or insolubility of the substrate. | Catalyst: Use a fresh batch of catalyst. Consider using a catalyst known for its resistance to nitrogen poisoning, such as rhodium-based catalysts.[2][3] Pressure: Increase the hydrogen pressure.[3] Temperature: Gradually increase the reaction temperature.[3] Mixing: Ensure vigorous stirring and choose a solvent in which the substrate is soluble. |
| Formation of Partially Hydrogenated Intermediates (e.g., Tetrahydropyridine) | Insufficient Reaction Time: The reaction was not allowed to proceed to completion. Mild Reaction Conditions: The temperature or pressure is not sufficient for full saturation. Catalyst Deactivation: The catalyst lost activity before the reaction was complete. | Reaction Time: Extend the reaction time and monitor for the disappearance of intermediates. Conditions: Increase the hydrogen pressure and/or temperature.[3] Catalyst Loading: Increase the catalyst loading.[3] |
| Formation of N-Alkylated Byproducts | Reaction with Alcoholic Solvents: The newly formed piperidine nitrogen can react with alcohol solvents, especially at elevated temperatures. | Solvent: Use a non-alkylating solvent such as ethyl acetate or an ether. Temperature: Lower the reaction temperature if possible.[6] Nitrogen Protection: Consider protecting the amino group if the substrate allows, though this adds extra synthetic steps.[6] |
| Low Selectivity (in case of substituted 3-aminopyridines) | Inappropriate Catalyst Choice: The catalyst may not favor the desired stereoisomer. Reaction Conditions: Temperature and solvent can influence stereoselectivity. | Catalyst Screening: Test different catalysts (e.g., Rh, Ru, Pd, Ni) to find the one that provides the best selectivity for your specific substrate. Condition Optimization: Systematically vary the temperature, pressure, and solvent to optimize for the desired isomer. |
| Ring Opening | Specific Catalyst and Conditions: Certain rhodium complexes, particularly in the presence of water and secondary amines, can promote the opening of the pyridine ring.[3] | Avoid Specific Conditions: If piperidine is the desired product, avoid catalytic systems and conditions known to cause ring opening.[3] |
Catalyst Performance Comparison
The following table summarizes typical reaction conditions and performance for various catalysts used in the hydrogenation of 3-aminopyridine and its derivatives.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) | Key Considerations |
| Rhodium on Alumina (Rh/Al₂O₃) | 5 wt% | Methanol | 80 | 20 | 17 | >98 (conversion) | Effective for unprotected 3-aminopyridine.[4] |
| Rhodium(III) Oxide (Rh₂O₃) | 0.5 | Trifluoroethanol (TFE) | 40 | 5 | 16 | High | Mild conditions, broad substrate scope.[2][7] |
| Palladium on Carbon (Pd/C) | 10 wt% | Acetic Acid | Room Temp | 30 kg/cm ² | 24 | High | Commonly used, but may require acidic conditions.[8] |
| Ruthenium/Silica (Ru/SiO₂) with Alumina | 5-10 wt% | Water | 80-90 | 60-80 | - | High | Lower cost compared to Rh and Pd.[9] |
| Raney Nickel (Raney Ni) | - | Various | Room Temp - 100 | 2-5 | - | - | Cost-effective but may require higher catalyst loading and can be pyrophoric.[10] |
Experimental Protocols
Protocol 1: Hydrogenation using Rhodium on Alumina
-
Preparation: In a high-pressure reactor, charge 3-aminopyridine (1 equivalent) and 5 wt% rhodium on alumina (10% by weight of the substrate).
-
Solvent Addition: Add methanol as the solvent.
-
Inerting: Purge the reactor with nitrogen gas three times.
-
Hydrogenation: Purge the reactor with hydrogen gas three times. Pressurize the reactor to 20 bar with hydrogen.
-
Reaction: Heat the mixture to 80°C and stir for 17 hours.
-
Work-up: After cooling to room temperature, carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate containing the product can be further purified.[4]
Protocol 2: Hydrogenation using Rhodium(III) Oxide
-
Preparation: In a reaction vial, combine the 3-aminopyridine derivative (1 equivalent) and Rhodium(III) oxide (0.5 mol%).
-
Solvent Addition: Add 2,2,2-trifluoroethanol (TFE).
-
Inerting and Hydrogenation: Place the vial in a high-pressure autoclave. Purge with nitrogen and then with hydrogen three times. Pressurize with hydrogen to 5 bar.
-
Reaction: Heat the mixture to 40°C and stir for 16 hours.
-
Work-up: After cooling, vent the hydrogen and purge with nitrogen. The catalyst can be removed by filtration, and the solvent evaporated to yield the product.[2][5]
Protocol 3: Hydrogenation using Palladium on Carbon
-
Preparation: In a high-pressure reactor, dissolve N-acetyl-3-aminopyridine (1 equivalent) in acetic acid.
-
Catalyst Addition: Add 10% Pd/C (catalyst loading can be varied).
-
Hydrogenation: Pressurize the reactor with hydrogen.
-
Reaction: Stir the reaction mixture at a temperature between 60-80°C for several hours to days, monitoring for completion.
-
Work-up: After the reaction, filter off the catalyst. The product can be isolated after removal of the solvent and deprotection of the acetyl group.[11]
Visualizing the Process
Logical Workflow for Troubleshooting Hydrogenation
Caption: A logical workflow for troubleshooting common issues in 3-aminopyridine hydrogenation.
Catalyst Selection Decision Tree
Caption: A decision tree to guide catalyst selection based on key experimental constraints.
References
- 1. WO2014016338A1 - New synthetic route for the preparation of 3-amino-piperidine compounds - Google Patents [patents.google.com]
- 2. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. WO2007075630A1 - Method for producing 3-aminopiperidine diastereomer - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 9. CN108017572A - ï¼Sï¼The preparation method of -3- hydroxy piperidines - Google Patents [patents.google.com]
- 10. US2813100A - Hydrogenation process - Google Patents [patents.google.com]
- 11. WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
Chiral Separation of 3-Aminopiperidine Enantiomers: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral separation of 3-aminopiperidine enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the chiral separation of 3-aminopiperidine?
The primary methods for resolving enantiomers of 3-aminopiperidine include High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase, diastereomeric salt formation with a chiral resolving agent, and enzymatic resolution.[1][2][3] Chiral HPLC is often preferred for analytical quantification, while diastereomeric salt resolution can be effective for preparative scale separations.[1][2][4]
Q2: Why is derivatization often necessary for the analysis of 3-aminopiperidine by HPLC?
3-aminopiperidine has a weak UV absorbance, which leads to low sensitivity and stability when using a standard UV detector.[5][6] Derivatization with a chromophoric agent, such as benzoyl chloride or para-toluene sulfonyl chloride (PTSC), enhances UV absorption, thereby improving detection sensitivity and accuracy.[5][6][7][8]
Q3: Can Supercritical Fluid Chromatography (SFC) be used for this separation?
Yes, Supercritical Fluid Chromatography (SFC) is a powerful technique for chiral separations and is frequently used in the pharmaceutical industry.[9][10] It offers advantages such as faster separations and reduced organic solvent consumption compared to HPLC, making it a "green" alternative.[10][11] SFC is particularly well-suited for the separation of thermally labile molecules and chiral compounds.[9]
Q4: What are some suitable chiral resolving agents for diastereomeric salt formation?
Optically active acids are commonly used as resolving agents. Examples include (R)-4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide ((R)-CPA) and N-tosyl-(S)-phenylalanine.[1][2] The choice of resolving agent and solvent system is critical for achieving efficient separation based on the differential solubility of the resulting diastereomeric salts.[1]
Troubleshooting Guides
Chiral HPLC Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or no peak resolution | Inappropriate chiral stationary phase (CSP). | Screen different types of chiral columns (e.g., polysaccharide-based like Chiralpak AD-H, or protein-based like CHIRAL-AGP).[6][8] |
| Suboptimal mobile phase composition. | Adjust the ratio of the organic modifier (e.g., methanol, isopropanol, acetonitrile) and the acidic/basic additives.[5][6] | |
| Incorrect temperature. | Optimize the column temperature. Lower temperatures can sometimes improve resolution.[5] | |
| Low detector response / No peaks | 3-aminopiperidine lacks a strong chromophore. | Derivatize the sample with a UV-active tag like benzoyl chloride or p-toluene sulfonyl chloride (PTSC).[5][6][7][8] |
| Incorrect wavelength selection. | Ensure the UV detector is set to the maximum absorbance wavelength of the derivatized analyte (e.g., 254 nm for benzoyl derivatives, 228 nm for PTSC derivatives).[5][6][8] | |
| Peak tailing or fronting | Inappropriate mobile phase pH or additive. | Add a small amount of a basic modifier like diethylamine to the mobile phase to improve the peak shape of basic analytes.[8] |
| Column overload. | Reduce the injection volume or the sample concentration. | |
| Irreproducible retention times | Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase, including the concentration of any additives. |
| Column temperature fluctuations. | Use a column oven to maintain a stable temperature.[5][6] | |
| Column degradation. | Flush the column with an appropriate solvent or replace it if it has reached the end of its lifespan. |
Experimental Protocols & Data
Chiral HPLC Method with Pre-column Derivatization
This protocol describes a common approach for the analysis of 3-aminopiperidine enantiomers by derivatizing the analyte to enhance UV detection.
1. Derivatization with Benzoyl Chloride:
-
Dissolve a known amount of 3-aminopiperidine in a suitable solvent like dichloromethane.
-
Cool the solution to a low temperature (e.g., 5°C) with stirring.
-
Slowly add a stoichiometric amount of benzoyl chloride.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, evaporate the solvent to obtain the benzoyl-3-aminopiperidine derivative.[5]
2. Chiral HPLC Analysis of Benzoyl-3-aminopiperidine:
The following tables summarize chromatographic conditions reported in the literature for the separation of derivatized 3-aminopiperidine enantiomers.
Table 1: HPLC Conditions for Mono-benzoyl-3-aminopiperidine [5]
| Parameter | Condition A | Condition B | Condition C |
| Chiral Column | ChromTech CHIRAL-AGP | ChromTech CHIRAL-AGP | ChromTech CHIRAL-AGP |
| Mobile Phase | 0.015mol/L phosphate aqueous solution-isopropanol (99:1) | 0.015mol/L phosphate aqueous solution-methanol (97:3) | 0.015mol/L phosphate aqueous solution-acetonitrile (98:2) |
| Flow Rate | 0.8 mL/min | 0.8 mL/min | 0.8 mL/min |
| Column Temp. | 30°C | 30°C | 30°C |
| Detection (UV) | 254 nm | 254 nm | 254 nm |
| Injection Vol. | 20 µL | 20 µL | 20 µL |
Table 2: HPLC Conditions for Di-benzoyl-3-aminopiperidine [6]
| Parameter | Condition A | Condition B | Condition C |
| Chiral Column | ChromTech CHIRAL-AGP | ChromTech CHIRAL-AGP | ChromTech CHIRAL-AGP |
| Mobile Phase | 0.02mol/L phosphate aqueous solution-acetonitrile (92:8) | 0.02mol/L phosphate aqueous solution-methanol (91:9) | 0.02mol/L phosphate aqueous solution-isopropanol (94:6) |
| Flow Rate | 0.8 mL/min | 0.8 mL/min | 0.8 mL/min |
| Column Temp. | 30°C | 30°C | 30°C |
| Detection (UV) | 254 nm | 254 nm | 254 nm |
| Injection Vol. | 20 µL | 20 µL | 20 µL |
Table 3: HPLC Conditions for PTSC-derivatized 3-aminopiperidine [8]
| Parameter | Condition |
| Chiral Column | Chiralpak AD-H |
| Mobile Phase | 0.1% diethyl amine in ethanol |
| Flow Rate | 0.5 mL/min |
| Detection (UV) | 228 nm |
| Resolution | > 4.0 |
Visualized Workflows
Caption: Workflow for chiral HPLC method development.
Caption: Principle of diastereomeric salt resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 4. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 5. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 6. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
Validation & Comparative
A Comparative Guide to the Purity Analysis of 3-Boc-aminopiperidine by HPLC and NMR
In the landscape of pharmaceutical development and chemical research, the purity of intermediates is a critical parameter that dictates the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 3-Boc-aminopiperidine is a vital building block in the synthesis of several drugs. This guide provides a comprehensive comparison of two of the most powerful and prevalent analytical techniques for purity assessment, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, applied specifically to this compound.
This comparison guide is tailored for researchers, scientists, and drug development professionals, offering a detailed look at the experimental protocols, data presentation, and the relative strengths and weaknesses of each method.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone of purity determination in the pharmaceutical industry, prized for its high resolution, sensitivity, and quantitative accuracy. For a molecule like this compound, which lacks a strong chromophore, derivatization or the use of universal detectors is often necessary for sensitive UV detection.
A typical HPLC method for the analysis of this compound would involve derivatization to introduce a UV-active moiety, allowing for detection by a standard UV detector.
Sample Preparation (Derivatization):
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable organic solvent (e.g., acetonitrile).
-
Add a derivatizing agent, such as benzoyl chloride, in the presence of a mild base (e.g., triethylamine) at a controlled temperature (e.g., 0-5°C).[1][2]
-
After the reaction is complete, the mixture is neutralized and diluted to a final concentration of approximately 1 mg/mL with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of 0.01M phosphate buffer and acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm[1][2] |
| Injection Volume | 10 µL |
The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
| Sample Batch | Main Peak Area (%) | Impurity 1 Area (%) | Impurity 2 Area (%) | Total Purity (%) |
| Batch A | 99.52 | 0.25 | 0.18 | 99.52 |
| Batch B | 98.91 | 0.55 | 0.43 | 98.91 |
Nuclear Magnetic Resonance (NMR) Analysis
NMR spectroscopy is an exceptionally powerful tool for structural elucidation and can also be employed for quantitative analysis (qNMR). A key advantage of qNMR is its ability to provide a direct measure of purity against a certified internal standard, without the need for reference standards of the impurities themselves.[3][4]
Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample.
-
Accurately weigh about 5 mg of a certified internal standard (e.g., maleic acid).
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
Transfer the solution to an NMR tube.
NMR Spectrometer Conditions:
| Parameter | Condition |
| Spectrometer | 400 MHz or higher |
| Solvent | DMSO-d₆ |
| Pulse Program | Standard quantitative ¹H experiment with sufficient relaxation delay |
| Number of Scans | 16 or higher for good signal-to-noise |
| Reference | Tetramethylsilane (TMS) at 0 ppm |
The purity is calculated by comparing the integral of a specific, well-resolved proton signal of this compound with the integral of a known proton signal of the internal standard. The calculation takes into account the molecular weights and the number of protons for each signal.
| Sample Batch | ¹H NMR Purity (%) |
| Batch A | 99.6 |
| Batch B | 99.0 |
Comparison of HPLC and NMR for Purity Analysis
Both HPLC and NMR offer robust methods for assessing the purity of this compound, each with its own set of advantages and limitations.
| Feature | HPLC | NMR |
| Principle | Separation based on differential partitioning between stationary and mobile phases.[4] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[4] |
| Primary Application | Quantitative purity assessment and separation of impurities.[4] | Structural confirmation, impurity identification, and absolute quantification (qNMR).[3][4] |
| Sensitivity | High (can detect trace impurities).[5] | Moderate (generally less sensitive than HPLC for trace impurities). |
| Quantification | Relative (based on peak area percentage) unless a certified reference standard is used. | Absolute (when using an internal standard).[6] |
| Impurity Identification | Requires isolation of the impurity or a hyphenated technique like LC-MS for structural information. | Can provide structural information on impurities directly from the spectrum if they are present at sufficient concentration. |
| Throughput | High, suitable for routine quality control. | Lower, more time-consuming per sample. |
| Sample Derivatization | Often required for compounds lacking a chromophore, like this compound.[1][2] | Not required. |
Visualizing the Workflow and Comparison
To better illustrate the experimental processes and the logical relationship between these analytical techniques, the following diagrams were generated.
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Experimental workflow for qNMR analysis of this compound.
Caption: Comparison of HPLC and NMR for purity analysis.
Conclusion
The choice between HPLC and NMR for the purity analysis of this compound is contingent on the specific analytical needs. For routine quality control where high throughput and sensitivity to trace impurities are paramount, a well-developed HPLC method is highly suitable. Conversely, when absolute purity determination is required, or when the identification and structural confirmation of impurities are necessary, qNMR is the superior technique.
For a comprehensive and robust purity assessment of this compound, a dual-pronged approach leveraging the strengths of both HPLC and NMR is the most effective strategy. This ensures not only the accurate quantification of the main component but also a thorough understanding of the impurity profile, which is critical for ensuring the quality and consistency of this important chemical intermediate.
References
- 1. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 2. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
Navigating the Chiral Maze: A Comparative Guide to Purity Determination of (R)-3-(Boc-amino)piperidine
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like (R)-3-(tert-butoxycarbonyl-amino)piperidine is a critical step in the synthesis of safe and effective pharmaceuticals. This guide provides a comprehensive comparison of analytical techniques for determining the chiral purity of this key intermediate, supported by experimental data and detailed protocols. We delve into the established High-Performance Liquid Chromatography (HPLC) methods and explore the increasingly adopted Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC) as viable alternatives.
The stereochemistry of (R)-3-(Boc-amino)piperidine is crucial for the efficacy of several drugs, including dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes. The presence of the undesired (S)-enantiomer can lead to reduced therapeutic effect or unforeseen side effects, making robust and accurate analytical methods for its quantification paramount.
At a Glance: Comparing Analytical Techniques
The choice of analytical technique for chiral purity determination depends on several factors, including available instrumentation, desired analysis speed, solvent consumption, and the need for derivatization. The following table summarizes the key performance characteristics of HPLC, SFC, and GC for the analysis of (R)-3-(Boc-amino)piperidine.
| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Gas Chromatography (GC) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation using a supercritical fluid (typically CO2) as the primary mobile phase. | Separation of volatile compounds in the gas phase based on their interaction with a stationary phase. |
| Derivatization | Can be performed directly or after derivatization to enhance UV detection. | Generally performed directly without derivatization. | Often requires derivatization to improve volatility and thermal stability. |
| Speed | Moderate to long analysis times. | Significantly faster analysis times compared to HPLC.[1] | Fast analysis times, particularly with modern capillary columns. |
| Resolution | Can achieve high resolution, often >4.0 with derivatization.[2] | Often provides superior or comparable resolution to HPLC. | High resolution is achievable with appropriate chiral columns. |
| Solvent Consumption | High consumption of organic solvents. | Drastically reduced organic solvent consumption.[1] | Minimal solvent usage, primarily for sample preparation. |
| Environmental Impact | Higher environmental footprint due to solvent waste. | Greener alternative due to the use of CO2. | Lower environmental impact compared to HPLC. |
In-Depth Analysis and Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a well-established and widely used technique for chiral separations. For (R)-3-(Boc-amino)piperidine, both direct and indirect (with derivatization) methods are employed.
Direct Chiral HPLC:
Direct analysis on a chiral stationary phase (CSP) is the most straightforward approach. Polysaccharide-based columns are particularly effective for this separation.
-
Experimental Protocol:
-
Performance Data:
-
This method has been reported to achieve an enantiomeric excess (e.e.) of >99% for (R)-3-(Boc-amino)piperidine.[3]
-
Indirect Chiral HPLC via Derivatization:
Derivatization of the piperidine nitrogen with a UV-active group can enhance sensitivity and chromatographic performance. This is particularly useful when analyzing the de-protected 3-aminopiperidine.
-
Experimental Protocol (with p-toluenesulfonyl chloride derivatization):
-
Performance Data:
-
A resolution of greater than 4.0 between the two enantiomers has been achieved with this method.[2]
-
Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to HPLC, offering faster separations and reduced environmental impact.[1] It utilizes supercritical carbon dioxide as the main mobile phase, often with a small amount of organic modifier.
-
General Experimental Protocol:
-
Column: Polysaccharide-based chiral stationary phases (e.g., Chiralpak series) are commonly used.
-
Mobile Phase: CO2 with a modifier such as methanol or ethanol, often containing a basic additive like diethylamine to improve peak shape for amines.
-
Flow Rate: Typically 2-5 mL/min.
-
Back Pressure: Maintained to ensure the mobile phase remains in a supercritical state.
-
Detection: UV or Mass Spectrometry (MS).
-
Gas Chromatography (GC)
GC is a high-resolution technique suitable for volatile and thermally stable compounds. For non-volatile compounds like (R)-3-(Boc-amino)piperidine, derivatization is typically required to increase their volatility.
-
General Experimental Protocol:
-
Derivatization: The Boc-amino group can be derivatized, for example, by acylation, to make the molecule more volatile.
-
Column: A chiral capillary column, such as one coated with a cyclodextrin derivative.[4]
-
Carrier Gas: Helium or Hydrogen.
-
Injector and Detector Temperature: Optimized to ensure efficient vaporization and detection without thermal degradation.
-
Oven Temperature Program: A temperature gradient is typically used to achieve optimal separation.
-
Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS).
-
Similar to SFC, specific, validated GC methods with quantitative performance data for (R)-3-(Boc-amino)piperidine are not extensively documented in the available literature. However, the general applicability of chiral GC to similar molecules suggests it is a viable, albeit less direct, option.
Workflow and Decision Making
The selection of an appropriate analytical method is a critical decision in the drug development process. The following workflow and decision diagram can guide researchers in choosing the most suitable technique for their needs.
Caption: General workflow for chiral purity determination.
Caption: Decision diagram for selecting an analytical method.
References
A Comparative Guide to the Biological Activity of 3-Aminopiperidine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of the (R)- and (S)-enantiomers of 3-aminopiperidine. This chiral scaffold is a key building block in numerous pharmacologically active compounds. Understanding the stereospecific interactions of these enantiomers is crucial for the design and development of selective and potent therapeutic agents. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways.
Data Presentation
The biological activity of 3-aminopiperidine enantiomers is highly dependent on the specific molecular context and the biological target. The most significant and well-documented difference in their activity is observed in the inhibition of Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose homeostasis. Furthermore, derivatives of these enantiomers have been investigated as inhibitors of the bacterial cysteine protease IdeS (Immunoglobulin G-degrading enzyme of Streptococcus pyogenes).
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
| Compound/Derivative | Enantiomer | Target | Activity (IC50) | Reference |
| Alogliptin | (R)-3-aminopiperidine core | DPP-4 | Not specified in search results | [1][2] |
| Linagliptin | (R)-3-aminopiperidine core | DPP-4 | Not specified in search results | [1] |
| Substituted 3-aminopiperidines | Not specified | DPP-4 | Good potency | [3] |
| 4-Aminopiperidine derivatives | Not specified | DPP-4 | IC50 = 9.25 ± 0.57 µM (most potent derivative) | [4] |
Note: The table highlights the established role of the (R)-enantiomer in potent DPP-4 inhibitors. A direct comparison with the (S)-enantiomer of the parent compound is not available in the reviewed literature, suggesting a significant lack of activity for the (S)-form against DPP-4.
IdeS Cysteine Protease Inhibition
Derivatives of both (R)- and (S)-3-aminopiperidine have been synthesized and evaluated as inhibitors of the bacterial cysteine protease IdeS. This enzyme is a virulence factor in Streptococcus pyogenes and has therapeutic potential for the rapid removal of pathogenic IgG antibodies. In contrast to DPP-4 inhibition, both enantiomers, when incorporated into larger peptide-like scaffolds, have shown inhibitory activity against IdeS.
| Derivative | Enantiomer | Target | % Inhibition (relative to control) | Reference |
| (pip)G | (S) | IdeS | High | [5] |
| (R)-L(pip)G | (R) | IdeS | High | [5] |
| (R)-(pip)GP | (R) | IdeS | High | [5] |
| (S)-L(pip)GP | (S) | IdeS | High | [5] |
Note: The data for IdeS inhibition is presented as a percentage of inhibition relative to a control, as reported in the source study.[5] This study demonstrates that derivatives of both enantiomers can be potent inhibitors of IdeS, with the specific activity depending on the overall structure of the compound.[5]
Experimental Protocols
Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against DPP-4.
Principle:
The assay measures the enzymatic activity of DPP-4 through the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). The cleavage releases the fluorescent product, 7-amino-4-methylcoumarin (AMC), which can be quantified by measuring its fluorescence intensity. A decrease in fluorescence in the presence of a test compound indicates inhibition of DPP-4 activity.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 Assay Buffer (e.g., Tris-HCl buffer, pH 7.5-8.0)
-
Fluorogenic substrate: Gly-Pro-AMC
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and the positive control in DMSO.
-
Create a series of dilutions of the test compound in the assay buffer. The final DMSO concentration in the assay should be kept below 1% to minimize solvent effects.
-
Prepare the DPP-4 enzyme solution and the Gly-Pro-AMC substrate solution in the assay buffer at the desired concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add assay buffer.
-
Enzyme control wells (100% activity): Add DPP-4 enzyme solution and assay buffer (with the same concentration of DMSO as the test wells).
-
Test compound wells: Add DPP-4 enzyme solution and the diluted test compound solutions.
-
Positive control wells: Add DPP-4 enzyme solution and the diluted positive control solution.
-
-
Reaction Initiation and Incubation:
-
Pre-incubate the plate with the enzyme and inhibitors for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at regular intervals for a set period (e.g., 30-60 minutes) using a fluorescence plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the blank wells) from all other readings.
-
Calculate the rate of reaction (increase in fluorescence over time) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of test compound well / Rate of enzyme control well)] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to generate a dose-response curve.
-
Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve using non-linear regression analysis.
-
IdeS Inhibition Assay (SDS-PAGE Based)
Principle:
This assay visually assesses the ability of a compound to inhibit the proteolytic activity of IdeS on its substrate, Immunoglobulin G (IgG). IdeS cleaves IgG into F(ab')2 and Fc fragments. In the presence of an effective inhibitor, the cleavage of IgG will be reduced or prevented, which can be visualized by SDS-PAGE.
Materials:
-
Recombinant IdeS enzyme
-
Human IgG
-
Test compounds
-
Reaction buffer (e.g., PBS)
-
SDS-PAGE gels and running buffer
-
Protein loading buffer with a reducing agent (e.g., DTT or β-mercaptoethanol)
-
Coomassie Brilliant Blue or other protein stain
-
Gel imaging system
Procedure:
-
Reaction Setup:
-
In separate microcentrifuge tubes, prepare the following reaction mixtures:
-
Negative control: IgG in reaction buffer.
-
Positive control (cleavage): IgG and IdeS in reaction buffer.
-
Test compound: IgG, IdeS, and the test compound at various concentrations in reaction buffer.
-
-
-
Incubation:
-
Incubate all reaction mixtures at 37°C for a specific period (e.g., 30-60 minutes) to allow for enzymatic cleavage.
-
-
Reaction Termination:
-
Stop the reaction by adding protein loading buffer containing a reducing agent.
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load the samples onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Visualization and Analysis:
-
Stain the gel with Coomassie Brilliant Blue and then destain to visualize the protein bands.
-
Image the gel using a gel documentation system.
-
Analyze the band patterns:
-
The negative control will show the intact IgG heavy and light chains.
-
The positive control will show the disappearance or reduction of the intact heavy chain and the appearance of cleaved F(ab')2 and Fc fragment bands.
-
In the presence of an effective inhibitor, the band pattern will resemble the negative control, with a more prominent intact heavy chain band and fainter cleavage product bands compared to the positive control. The degree of inhibition can be semi-quantitatively assessed by the intensity of the bands.
-
-
Mandatory Visualization
DPP-4 Signaling Pathway in Glucose Homeostasis
Caption: DPP-4 enzyme's role in inactivating incretin hormones and the inhibitory action of (R)-3-aminopiperidine derivatives.
Experimental Workflow for DPP-4 Inhibition Assay
Caption: A streamlined workflow for determining the IC50 of DPP-4 inhibitors using a fluorometric assay.
Mechanism of Action of IdeS and its Inhibition
Caption: The proteolytic action of IdeS on IgG and its inhibition by 3-aminopiperidine-based compounds.
References
- 1. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3-aminopiperidines as potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts in 3-Aminopiperidine Synthesis
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of 3-aminopiperidine, a key building block in many pharmaceuticals, is of paramount importance. The choice of catalyst is a critical factor that dictates the yield, enantioselectivity, and overall efficiency of the synthesis. This guide provides an objective comparison of various catalytic systems for the synthesis of 3-aminopiperidine, supported by experimental data and detailed methodologies.
The primary route to 3-aminopiperidine often involves the hydrogenation of 3-aminopyridine or the asymmetric transformation of a suitable precursor. This process can be challenging due to the stability of the pyridine ring and the potential for catalyst inhibition by the nitrogen-containing substrate and product. This guide explores the efficacy of several classes of catalysts, including noble metal catalysts (Rhodium, Ruthenium, Iridium, Palladium), non-noble metal catalysts (Nickel), and biocatalysts (Transaminases and Multi-enzyme systems).
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the performance of different catalysts in the synthesis of 3-aminopiperidine and its derivatives based on published experimental data.
| Catalyst Type | Catalyst/Ligand | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Temperature (°C) | Pressure (bar) | Time (h) |
| Rhodium | Rh₂O₃ | Amine-functionalized pyridines | >99 | N/A (diastereoselective) | 40 | 5 | 16 |
| Iridium | [{Ir(cod)Cl}₂]/(R)-SynPhos | N-benzyl-2-phenylpyridinium bromide | >99 | 93 | 28 | 41.4 | 20-24 |
| Ruthenium | Ru/PDVB | Pyridine | >99 | N/A | 100 | 10 | 3 |
| Palladium | 10% Pd/C | N-acetyl-3-aminopyridine | High (not specified) | N/A (racemic) | Not specified | Not specified | 14 |
| Biocatalyst | ω-Transaminase (immobilized) | 1-Boc-3-piperidone | >99 | >99 (R or S) | 35 | N/A | 24 |
| Biocatalyst | Galactose Oxidase & Iminoreductase | N-Cbz-protected L-ornithinol | 16 | >99 (L) | 30 | N/A | 48 |
Mandatory Visualization
The following diagrams illustrate key experimental workflows and conceptual pathways in the synthesis of 3-aminopiperidine.
Catalytic Hydrogenation Workflow
Biocatalytic Synthesis Pathway
Experimental Protocols
Rhodium-Catalyzed Hydrogenation of Amine-Functionalized Pyridines[1][2]
This protocol describes a general procedure for the hydrogenation of pyridines containing amine functionalities using a rhodium oxide catalyst under mild conditions.
-
Materials:
-
Amine-functionalized pyridine (0.8 mmol)
-
Rhodium(III) oxide (Rh₂O₃, 1 mg, 0.5 mol%)
-
2,2,2-Trifluoroethanol (TFE, 1 mL)
-
Hydrogen gas (H₂)
-
High-pressure autoclave
-
-
Procedure:
-
To a vial, add the amine-functionalized pyridine substrate and rhodium oxide.
-
Add TFE as the solvent.
-
Place the vial in a high-pressure autoclave.
-
Seal the autoclave and purge with nitrogen, followed by hydrogen gas purging (3 times).
-
Pressurize the autoclave with hydrogen gas to 5 bar.
-
Heat the reaction mixture to 40°C and stir for 16 hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
The reaction mixture can be analyzed directly by NMR or GC-MS to determine conversion and yield. For isolation, the catalyst can be removed by filtration, and the solvent can be evaporated under reduced pressure.
-
Iridium-Catalyzed Asymmetric Hydrogenation of a Pyridinium Salt[3]
This procedure outlines the asymmetric hydrogenation of an N-benzyl-2-phenylpyridinium bromide using a chiral Iridium catalyst.
-
Materials:
-
N-benzyl-2-phenylpyridinium bromide (0.25 mmol)
-
[{Ir(cod)Cl}₂] (1.7 mg, 0.0025 mmol)
-
(R)-SynPhos (3.5 mg, 0.0055 mmol)
-
Toluene/Dichloromethane (1:1, 1.0 mL)
-
Hydrogen gas (H₂)
-
Stainless steel autoclave
-
-
Procedure:
-
In a nitrogen-filled glove box, prepare the catalyst by stirring a mixture of [{Ir(cod)Cl}₂] and (R)-SynPhos in a 1:1 mixture of toluene and dichloromethane for 20-30 minutes at room temperature.
-
Transfer the catalyst solution via syringe to a stainless steel autoclave containing the pyridinium salt substrate.
-
Pressurize the autoclave with hydrogen gas to 600 psi (approximately 41.4 bar).
-
Stir the reaction at 28°C for 20-24 hours.
-
After carefully releasing the hydrogen, add saturated sodium carbonate solution and stir for 15-30 minutes.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
The enantiomeric excess of the product can be determined by chiral HPLC.
-
Biocatalytic Asymmetric Amination using Immobilized ω-Transaminase[4]
This protocol describes the synthesis of enantiomerically pure (R)- or (S)-3-amino-1-Boc-piperidine from the corresponding prochiral ketone.
-
Materials:
-
1-Boc-3-piperidone
-
Immobilized ω-transaminase (e.g., ATA-025-IMB)
-
Isopropylamine (amine donor)
-
Pyridoxal-5'-phosphate (PLP, cofactor)
-
Triethanolamine buffer (100 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
To a reaction vessel, add the triethanolamine buffer containing isopropylamine and PLP.
-
Add the immobilized ω-transaminase.
-
Stir the mixture at 35°C for 5 minutes.
-
Add a preheated solution of 1-Boc-3-piperidone in DMSO.
-
Stir the reaction mixture at 35°C in an open vessel for 24 hours.
-
Monitor the reaction by HPLC and/or TLC.
-
Upon completion, filter the enzyme under vacuum. The enzyme can be washed and stored for reuse.
-
Work up the filtrate to isolate the product.
-
The enantiomeric excess can be determined by chiral chromatography.
-
Multi-Enzyme Cascade for L-3-N-Cbz-aminopiperidine Synthesis[5][6]
This procedure details a one-pot enzymatic cascade for the synthesis of enantiopure Cbz-protected L-3-aminopiperidine.
-
Materials:
-
N-Cbz-protected L-ornithinol
-
Galactose oxidase (GOase) variant (e.g., M₃₋₅)
-
Imine reductase (IRED) (e.g., AdRedAm)
-
Catalase
-
NADP⁺
-
Glucose
-
Glucose dehydrogenase
-
Sodium phosphate buffer (pH 7.5)
-
-
Procedure:
-
In a reaction vessel, combine the sodium phosphate buffer, N-Cbz-protected L-ornithinol, GOase, IRED, catalase, NADP⁺, glucose, and glucose dehydrogenase.
-
Incubate the reaction at 30°C with shaking (e.g., 200 rpm) for 48 hours.
-
Monitor the reaction progress by GC-FID.
-
For scale-up, protein precipitation may occur, which can be managed by adjusting enzyme concentrations.
-
Isolate the product using a simple acid-base wash.
-
Determine the enantiopurity using chiral normal phase HPLC analysis.
-
A Comparative Guide to the Synthesis of Chiral Aminopiperidines: Chemical vs. Enzymatic Approaches
For researchers, scientists, and drug development professionals, the stereoselective synthesis of chiral aminopiperidines is a critical step in the creation of novel therapeutics. These saturated nitrogen-containing heterocycles are prevalent scaffolds in a multitude of bioactive molecules. The choice between traditional chemical synthesis and enzymatic methods is a pivotal decision in the drug development pipeline, with significant implications for efficiency, cost, and environmental impact. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols.
Executive Summary
Both chemical and enzymatic methodologies offer viable pathways to chiral aminopiperidines, each with a distinct set of advantages and limitations. Chemical synthesis, encompassing techniques such as asymmetric hydrogenation and organocatalysis, often provides broad substrate scope and well-established procedures. In contrast, enzymatic synthesis, primarily utilizing transaminases and lipases, is lauded for its exceptional stereoselectivity, mild reaction conditions, and green credentials. The optimal approach is contingent on the specific target molecule, desired scale of production, and developmental stage of the pharmaceutical candidate.
Quantitative Data Comparison
The following tables summarize key performance indicators for representative chemical and enzymatic syntheses of chiral aminopiperidines, offering a snapshot of their relative efficiencies.
Table 1: Enzymatic Synthesis of Chiral Aminopiperidines
| Target Compound | Enzyme | Substrate | Yield (%) | Enantiomeric Excess (ee%) | Reaction Time (h) | Temperature (°C) |
| (R)-3-Amino-1-Boc-piperidine | ω-Transaminase (ATA-025-IMB) | 1-Boc-3-piperidone | 99 | >99 | 3 | 50 |
| (S)-3-Amino-1-Boc-piperidine | ω-Transaminase (ATA-256-IMB) | 1-Boc-3-piperidone | 99 | >99 | 5 | 50 |
| Racemic 2-aryl-4-methylenepiperidines (Kinetic Resolution) | Lipase | N-Boc-2-aryl-4-methylenepiperidine | High | High | - | - |
Table 2: Chemical Synthesis of Chiral Aminopiperidines
| Target Compound | Method | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee%) | Reaction Time (h) | Temperature (°C) |
| Polysubstituted Piperidines | Rh(I)-catalyzed [2+2+2] cycloaddition | Rh(I) complex | Good | High | - | - |
| 5-nitropiperidin-2-ones | Organocatalytic nitro-Mannich/lactamization | Chiral organocatalyst | - | - | - | - |
| β-stereogenic amines | Rhodium-catalyzed asymmetric hydrogenation | Rhodium complex with (R)-SDP ligand | Quantitative | 88-96 | - | - |
Methodological Workflows and Logical Relationships
To visualize the distinct processes of chemical and enzymatic synthesis, the following diagrams illustrate the typical experimental workflows and a decision-making framework for selecting the appropriate method.
Experimental Protocols
Enzymatic Synthesis: Asymmetric Synthesis of (R)-3-Amino-1-Boc-piperidine using ω-Transaminase.[1]
Materials:
-
1-Boc-3-piperidone
-
Immobilized ω-transaminase (e.g., ATA-025-IMB)
-
Isopropylamine (IPA)
-
Pyridoxal-5'-phosphate (PLP)
-
Dimethyl sulfoxide (DMSO)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
Procedure:
-
In a reaction vessel, dissolve 1-Boc-3-piperidone (e.g., 50 mg, 45 mM) in a minimal amount of DMSO.
-
Add the buffer solution, isopropylamine (as the amine donor), and PLP (as the cofactor).
-
Add the immobilized ω-transaminase (e.g., 200 mg).
-
Stir the reaction mixture at a controlled temperature (e.g., 50 °C) and speed (e.g., 550 rpm).
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC).
-
Upon completion, filter off the immobilized enzyme for potential reuse.
-
Extract the product from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography if necessary.
Chemical Synthesis: Rhodium-Catalyzed Asymmetric Hydrogenation of a Prochiral Enamide
Note: A generalized protocol is provided due to the proprietary nature of many industrial processes. Specific ligand and reaction condition optimization is typically required.
Materials:
-
Prochiral N-acylenamine precursor of the target aminopiperidine
-
Rhodium precursor (e.g., [Rh(COD)2]BF4)
-
Chiral phosphine ligand (e.g., a derivative of DuPhos, Josiphos, or SDP)
-
Hydrogen gas (high pressure)
-
Anhydrous, degassed solvent (e.g., methanol, dichloromethane)
Procedure:
-
In a glovebox, charge a high-pressure reactor with the rhodium precursor and the chiral ligand in the chosen solvent.
-
Stir the mixture to form the active catalyst complex.
-
Add the prochiral enamide substrate to the reactor.
-
Seal the reactor, remove it from the glovebox, and connect it to a hydrogen manifold.
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Stir the reaction mixture at a controlled temperature for the specified time.
-
Monitor the reaction for completion using an appropriate analytical technique (e.g., TLC, GC, or HPLC).
-
Once the reaction is complete, carefully vent the hydrogen pressure.
-
Remove the solvent under reduced pressure.
-
Purify the resulting chiral N-acyl aminopiperidine by column chromatography or crystallization.
-
The acyl protecting group can then be removed under appropriate conditions to yield the final chiral aminopiperidine.
Concluding Remarks
The synthesis of chiral aminopiperidines is a dynamic field with significant contributions from both chemical and enzymatic disciplines. While chemical methods offer a high degree of versatility, the exceptional selectivity and sustainable nature of enzymatic approaches are increasingly positioning them as the preferred choice, particularly in large-scale pharmaceutical manufacturing.[1] The future of chiral aminopiperidine synthesis will likely involve a synergistic approach, leveraging the strengths of both methodologies to create efficient and environmentally benign routes to these vital pharmaceutical building blocks.
References
A Comparative Guide to (R)-3-(Boc-amino)piperidine for Drug Discovery Professionals
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that impacts the efficiency and success of a synthetic route. (R)-3-(Boc-amino)piperidine is a key chiral intermediate in the synthesis of various pharmaceutical agents, including dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes.[1][2] This guide provides an objective comparison of (R)-3-(Boc-amino)piperidine with its common alternative, (R)-3-(Cbz-amino)piperidine, supported by typical product specifications and detailed experimental protocols for performance evaluation.
Product Specification Comparison
A Certificate of Analysis (CoA) provides crucial information about the purity and quality of a chemical. Below is a table summarizing typical specifications for (R)-3-(Boc-amino)piperidine from various suppliers, alongside a comparison with the specifications for a Cbz-protected equivalent.
| Parameter | (R)-3-(Boc-amino)piperidine | (R)-3-(Cbz-amino)piperidine (Typical) |
| Appearance | White to off-white or pale yellow solid/powder.[3][4][5] | White to off-white solid |
| Assay (Purity) | ≥97%[6], >96.0%[3] | ≥98% |
| Optical Purity | >98.0%[3] | ≥98% (enantiomeric excess) |
| Melting Point | 116-121 °C[6], 121.0 to 125.0 °C[2] | Varies (typically lower than Boc) |
| Molecular Weight | 200.28 g/mol [1][5][6][7] | 234.29 g/mol |
| Solubility | Soluble in methanol and ethanol.[2][5] | Soluble in polar organic solvents |
Protecting Group Performance: Boc vs. Cbz
The choice between a Boc (tert-Butoxycarbonyl) and a Cbz (Carboxybenzyl) protecting group is dictated by the overall synthetic strategy, particularly the required orthogonality and the molecule's stability to the deprotection conditions.[8][9]
| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) |
| Deprotection Condition | Acidic conditions (e.g., TFA, HCl).[8][10][11][12] | Catalytic hydrogenolysis (e.g., H₂, Pd/C).[8] |
| Stability | Stable to basic and nucleophilic conditions, and catalytic hydrogenation.[11] | Stable to acidic and some basic conditions. |
| Byproducts of Deprotection | Isobutylene and CO₂.[11][12][13] | Toluene and CO₂. |
Experimental Protocols
To provide a practical comparison, the following are detailed protocols for a typical amide coupling reaction and the subsequent deprotection step.
Amide Coupling of (R)-3-(Protected-amino)piperidine with a Carboxylic Acid
This protocol outlines a standard procedure for amide bond formation using HATU, a common and efficient coupling reagent.
Materials:
-
(R)-3-(Boc-amino)piperidine or (R)-3-(Cbz-amino)piperidine
-
Carboxylic acid (R-COOH)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a solution of the carboxylic acid (1.0 equivalent) in anhydrous DMF, add (R)-3-(Boc-amino)piperidine or (R)-3-(Cbz-amino)piperidine (1.1 equivalents).
-
Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14]
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.[14]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[14]
-
Purify the crude product by silica gel column chromatography.
Deprotection Protocols
The choice of deprotection method is the most significant difference when working with Boc versus Cbz protecting groups.
Materials:
-
Boc-protected amide
-
4M HCl in 1,4-dioxane (or Trifluoroacetic acid - TFA)
-
Dichloromethane (DCM, if using TFA)
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected amide in a minimal amount of a suitable solvent or suspend it directly in the 4M HCl in 1,4-dioxane solution.[11]
-
Stir the mixture at room temperature for 1 to 4 hours.[11]
-
Monitor the reaction by TLC or LC-MS.[11]
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with diethyl ether.[11]
-
Alternatively, if using TFA, dissolve the protected amine in DCM and add an excess of TFA. Stir at room temperature for 2-12 hours.[10] Evaporate the solvent under vacuum to isolate the product.[10]
Materials:
-
Cbz-protected amide
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite
Procedure:
-
Dissolve the Cbz-protected amide in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (typically 5-10 mol % of the substrate).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Visualizing the Workflow and Pathways
To further clarify the processes, the following diagrams illustrate the experimental workflow and the chemical transformations.
Caption: Comparative workflow for evaluating Boc and Cbz protected amines.
Caption: Deprotection mechanisms for Boc and Cbz protecting groups.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]
- 3. (R)-3-(Boc-amino)piperidine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. cphi-online.com [cphi-online.com]
- 5. (R)-3-(Boc-Amino)piperidine | 309956-78-3 [chemicalbook.com]
- 6. (R)-3-(Boc-amino)piperidine 97 309956-78-3 [sigmaaldrich.com]
- 7. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. jk-sci.com [jk-sci.com]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Standards of 3-Boc-aminopiperidine for Researchers and Pharmaceutical Development
For scientists and professionals in drug development, ensuring the purity and quality of starting materials is paramount. 3-Boc-aminopiperidine, a key building block in the synthesis of various pharmaceutical agents, is no exception. This guide provides a comparative overview of the analytical standards for this compound, offering insights into typical product specifications, key analytical methodologies for quality control, and potential impurities.
Comparison of Typical Product Specifications
Sourcing this compound requires careful consideration of its analytical specifications. While batch-to-batch variability is inherent, reputable suppliers provide a Certificate of Analysis (CoA) detailing the purity and physical properties of their products. Below is a summary of typical specifications offered by various chemical suppliers.
| Parameter | Supplier A (Typical) | Supplier B (Typical) | Supplier C (Typical) | Analytical Method(s) | Importance in Quality Control |
| Appearance | White to off-white solid | White to pale yellow powder | Crystalline powder | Visual Inspection | Provides a preliminary indication of purity and consistency. |
| Purity (Assay) | ≥97% | ≥96.0% | >96.0% | Gas Chromatography (GC) | Determines the overall percentage of the desired compound. |
| Optical Purity | ≥98.0% (for enantiomers) | Not specified | Not specified | Chiral HPLC, Optical Rotation | Critical for stereospecific synthesis to ensure the desired therapeutic effect. |
| Melting Point | 116-121 °C | 118.0-128.0 °C | Not specified | Melting Point Apparatus | A narrow melting point range can indicate high purity. |
| Identification | Conforms to structure | Conforms | Conforms | ¹H NMR, FTIR | Confirms the chemical structure and identity of the compound.[1][2] |
| Loss on Drying | <0.50% | Not specified | Not specified | Thermogravimetric Analysis (TGA) | Measures the amount of volatile components, such as water or residual solvents. |
| Nitroso Impurities | Not specified | Not specified | Not specified | LC-MS/MS | A critical parameter due to the potential carcinogenicity of nitrosamines.[3] |
Note: The data presented in this table is a representative summary based on publicly available information from various suppliers and should be used for illustrative purposes. For specific batch information, always refer to the supplier's Certificate of Analysis.
Key Analytical Experiments and Protocols
Accurate and robust analytical methods are essential for the quality control of this compound. The following are detailed protocols for key experiments.
Purity Determination by Gas Chromatography (GC)
-
Objective: To determine the percentage purity of this compound.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Sample Preparation: Dissolve 10 mg of the sample in 1 mL of a suitable solvent (e.g., Dichloromethane or Methanol).
-
Injection Volume: 1 µL.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Structural Confirmation by ¹H NMR Spectroscopy
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: 400 MHz Nuclear Magnetic Resonance Spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Analysis: The chemical shifts, integration values, and coupling patterns of the observed peaks should be consistent with the known structure of this compound.
Identification of Nitroso Impurities by LC-MS/MS
-
Objective: To detect and quantify potential N-nitroso impurities.
-
Instrumentation: Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS).
-
Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Data Acquisition: Monitor for the specific mass-to-charge ratio (m/z) of the potential nitroso impurity in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the initial mobile phase composition.
Visualizing Analytical Workflows and Logical Relationships
To better illustrate the analytical process, the following diagrams, generated using Graphviz, outline a typical quality control workflow and a decision-making process for impurity identification.
Caption: Quality Control Workflow for this compound.
Caption: Decision Tree for Impurity Identification and Action.
References
Cross-Reactivity of 3-Aminopiperidine DPP-4 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of dipeptidyl peptidase-4 (DPP-4) inhibitors has marked a significant advancement in the management of type 2 diabetes. Among these, derivatives of 3-aminopiperidine, such as sitagliptin, saxagliptin, and alogliptin, form a cornerstone of therapy. Their efficacy is rooted in the selective inhibition of DPP-4, an enzyme responsible for the degradation of incretin hormones, thereby enhancing glucose-dependent insulin secretion. However, the potential for off-target effects, particularly the inhibition of related proteases like DPP-8 and DPP-9, necessitates a thorough evaluation of their cross-reactivity profiles. Inhibition of DPP-8 and DPP-9 has been associated with severe toxicities in preclinical studies, making high selectivity for DPP-4 a critical safety and efficacy determinant.[1]
This guide provides an objective comparison of the cross-reactivity of three leading 3-aminopiperidine-based DPP-4 inhibitors, supported by experimental data, to aid researchers and drug development professionals in their evaluation of these compounds.
Comparative Selectivity Profile
The following table summarizes the in vitro inhibitory activity of sitagliptin, saxagliptin, and alogliptin against their primary target, DPP-4, and the closely related off-targets, DPP-8 and DPP-9. The data, presented as half-maximal inhibitory concentration (IC50) or inhibitory constant (Ki), highlight the selectivity of these compounds.
| Compound | Target | IC50 / Ki (nM) | Selectivity (fold) vs. DPP-8 | Selectivity (fold) vs. DPP-9 |
| Sitagliptin | DPP-4 | 18 (IC50)[2] | > 1900[3] | > 3000[3] |
| DPP-8 | > 33,780 (Ki)[4] | |||
| DPP-9 | > 55,142 (Ki)[4] | |||
| Saxagliptin | DPP-4 | 1.3 (Ki)[3] | ~ 400[3] | ~ 75[3] |
| DPP-8 | 508 (Ki)[4] | |||
| DPP-9 | 98 (Ki)[4] | |||
| Alogliptin | DPP-4 | ~ 6.9 (IC50)[3] | > 10,000[3][5][6][7][8] | > 10,000[3][5][6][7][8] |
| DPP-8 | > 100,000 (IC50)[3] | |||
| DPP-9 | > 100,000 (IC50)[3] |
Experimental Protocols
The determination of inhibitor selectivity is crucial and is typically performed using in vitro enzymatic assays. A generalized protocol for assessing the inhibitory activity of 3-aminopiperidine derivatives against DPP-4, DPP-8, and DPP-9 is outlined below.
In Vitro Dipeptidyl Peptidase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki) of test compounds against recombinant human DPP-4, DPP-8, and DPP-9.
Materials:
-
Recombinant human DPP-4, DPP-8, and DPP-9 enzymes.
-
Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) or a similar substrate.
-
Test compounds (e.g., sitagliptin, saxagliptin, alogliptin) dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., Tris-HCl, pH 7.5).
-
96-well black microplates.
-
Fluorescence microplate reader.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Prepare working solutions of the enzymes and the fluorogenic substrate in the assay buffer.
-
Enzyme and Inhibitor Incubation: Add a fixed volume of the respective enzyme solution (DPP-4, DPP-8, or DPP-9) to the wells of the microplate. Subsequently, add the serially diluted test compounds to the wells. A control group with solvent only should be included.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15-30 minutes) to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC). Measurements are typically taken at regular intervals over a set period (e.g., 30-60 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (V) from the linear portion of the fluorescence versus time curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
For Ki determination, experiments are performed with varying concentrations of both the substrate and the inhibitor, and the data are analyzed using models such as the Michaelis-Menten equation and Cheng-Prusoff equation.
-
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the DPP-4 signaling pathway and a typical experimental workflow for assessing inhibitor cross-reactivity.
References
- 1. Alogliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic, pharmacodynamic, and efficacy profiles of alogliptin, a novel inhibitor of dipeptidyl peptidase-4, in rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alogliptin [drugcentral.org]
- 5. Alogliptin benzoate for management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alogliptin: a new addition to the class of DPP-4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medscape.com [medscape.com]
Benchmarking 3-Boc-aminopiperidine from Different Suppliers: A Comparative Guide
For researchers, scientists, and drug development professionals, the quality and consistency of starting materials are paramount to achieving reliable and reproducible results. 3-Boc-aminopiperidine, a key building block in the synthesis of many pharmaceutical compounds, is available from numerous suppliers. However, variations in purity, impurity profiles, and enantiomeric excess can significantly impact reaction outcomes, yield, and the safety of the final active pharmaceutical ingredient (API). This guide provides a framework for benchmarking this compound from different suppliers, complete with experimental protocols and data presentation formats to aid in making informed procurement decisions.
Supplier Specifications
A preliminary comparison of supplier-provided data is a crucial first step. The following table summarizes publicly available specifications for (R)- and (S)-3-Boc-aminopiperidine from prominent chemical suppliers. It is important to note that these specifications can change, and obtaining a lot-specific Certificate of Analysis (CoA) is always recommended.
| Supplier | Product Name | CAS Number | Purity (Assay) | Form | Melting Point (°C) | Optical Rotation |
| Sigma-Aldrich | (R)-3-(Boc-amino)piperidine | 309956-78-3 | 97% | Solid | 116-121 | [α]22/D +3.2°, c = 0.5 in DMF |
| (S)-(+)-3-Amino-1-Boc-piperidine | 625471-18-3 | ≥98.0% (TLC) | N/A | N/A | [α]/D +32.0±3°, c = 1 in DMF | |
| Thermo Fisher | (R)-3-(Boc-amino)piperidine | 309956-78-3 | >96.0% | Solid | N/A | >98.0% (Optical purity) |
| (S)-3-(Boc-amino)piperidine | 216854-23-8 | ≥96.0% (GC) | Crystals or powder or crystalline powder | 118.0-128.0 | -15.4 ± 0.3° (C=1 in methanol) | |
| Alchemist-chem | This compound | 169399-07-3 | 98%+ | White to off-white solid | 112-116 | N/A |
| ChemicalBook | (R)-3-(Boc-Amino)piperidine | 309956-78-3 | 98.0% - 99.0% Min | White powder | 121.0-125.0 | N/A |
Experimental Protocols for Benchmarking
To ensure the suitability of this compound for a specific application, a series of analytical tests should be performed. The following are detailed methodologies for key experiments.
Purity Determination and Impurity Profiling by HPLC-UV/MS
Objective: To quantify the purity of this compound and to identify and quantify any impurities. The presence of structurally related impurities or process-related impurities, such as nitroso impurities, can have detrimental effects on subsequent reactions and the final product's safety profile.[5]
Methodology:
-
Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector and coupled to a Mass Spectrometer (MS).
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase: A gradient elution is typically employed to separate compounds with a range of polarities.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
UV Detection: 210 nm
-
MS Detection: Electrospray ionization (ESI) in positive mode, scanning a mass range of m/z 50-500.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the initial mobile phase composition (95:5 Water:Acetonitrile).
Data Analysis: The purity is determined by the area percentage of the main peak in the UV chromatogram. The MS data will aid in the tentative identification of impurity peaks based on their mass-to-charge ratio.
Enantiomeric Excess Determination by Chiral HPLC
Objective: To determine the enantiomeric purity of the chiral this compound. This is critical for the synthesis of stereospecific drugs.
Methodology:
-
Instrumentation: HPLC with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase is often effective (e.g., CHIRALCEL® OD-H or similar).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) is a common mobile phase for normal-phase chiral separations. The exact ratio may need to be optimized.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C
-
UV Detection: 210 nm
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase. A racemic standard of this compound is required to confirm the elution order of the enantiomers.
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.
Structural Confirmation and Residual Solvent Analysis by ¹H NMR
Objective: To confirm the chemical structure of this compound and to identify and quantify any residual solvents from the manufacturing process.
Methodology:
-
Instrumentation: Nuclear Magnetic Resonance (NMR) Spectrometer (400 MHz or higher is recommended).
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard proton (¹H) NMR spectrum.
Data Analysis: The chemical shifts, splitting patterns, and integrations of the peaks in the ¹H NMR spectrum should be consistent with the structure of this compound. The presence of peaks corresponding to common solvents (e.g., ethyl acetate, dichloromethane, methanol) should be checked and quantified by integrating their signals relative to the product signals.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for benchmarking and a common synthetic application of this compound.
Caption: Experimental workflow for benchmarking this compound.
Caption: A typical amide coupling reaction using this compound.
Conclusion
A thorough analytical evaluation of this compound from different suppliers is a critical exercise in risk mitigation for any research or drug development program. While supplier specifications provide a useful starting point, independent verification of purity, impurity profile, and enantiomeric excess is essential. By implementing the standardized experimental protocols outlined in this guide, researchers can generate robust, comparable data to select the most suitable supplier for their specific needs, thereby ensuring the quality and integrity of their scientific endeavors.
References
- 1. (S)-3-(Boc-amino)piperidine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. This compound Supplier China | CAS 625471-18-3 | High Purity, Price & SDS | Trusted Manufacturer [pipzine-chem.com]
- 3. (R)-3-(Boc-Amino)piperidine | 309956-78-3 [chemicalbook.com]
- 4. (R)-3-(Boc-amino)piperidine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. openpr.com [openpr.com]
Review of patents on 3-Boc-aminopiperidine synthesis
A comprehensive review of patented methodologies for the synthesis of 3-Boc-aminopiperidine reveals a variety of synthetic strategies, primarily focusing on the preparation of the enantiomerically pure (R)-isomer, a crucial intermediate in the manufacturing of several pharmaceuticals, including the dipeptidyl peptidase-4 (DPP-4) inhibitor Linagliptin.[1][2] These patented methods aim to achieve high yields, purity, and cost-effectiveness, suitable for industrial-scale production. The synthetic routes often commence from readily available starting materials such as 3-hydroxypiperidine, N-Cbz-3-piperidinecarboxylic acid, or 3-piperidine ethyl formate.[1][3][4]
Comparative Analysis of Synthetic Routes
The patented syntheses of this compound can be broadly categorized into several approaches, including chemical synthesis and enzymatic methods. Chemical routes often involve multi-step processes with protection and deprotection of functional groups, while enzymatic methods offer a greener and more direct approach. A summary of key quantitative data from representative patents is presented in the table below.
| Patent/Method | Starting Material | Key Steps | Overall Yield | Purity/ee | Reference |
| CN117625708A | 3-Hydroxypiperidine | 1. N-Cbz protection2. Oxidation to ketone3. Transaminase-catalyzed amination4. Boc protection5. Hydrogenation (Cbz deprotection) | High | >99% ee | [1] |
| CN105130879A/B | N-Cbz-3-piperidinecarboxylic acid | 1. Chiral resolution with R-phenylethylamine2. Amide formation3. Hofmann degradation4. Boc protection5. Hydrogenation (Cbz deprotection) | High | >99% ee | [3][5][6] |
| CN101565397B | 3-Piperidine ethyl formate | 1. N-Boc protection2. Ammonolysis to form amide3. Hofmann rearrangement | ~95% (step 1) | High | [4][7] |
| Enzymatic Method (CN110724675B) | N-tert-butoxycarbonyl-3-piperidone | One-step transaminase-catalyzed reaction with an amino donor in the presence of pyridoxal phosphate. | Not specified | >99.77% ee | [7] |
| Curtius Rearrangement | (R)-methyl 1-benzylpiperidine-3-carboxylate | 1. Reaction with hydrazine hydrate2. Treatment with sodium nitrite (acid)3. Boc protection4. Debenzylation | >98% (chiral purity) | Not specified | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the patents are outlined below to provide a practical understanding of the synthetic procedures.
Method 1: Synthesis from 3-Hydroxypiperidine (based on CN117625708A)[1]
-
N-Cbz Protection: 3-Hydroxypiperidine is reacted with a benzyl chloroformate in the presence of a base to yield N-benzyloxycarbonyl-3-hydroxypiperidine.
-
Oxidation: The hydroxyl group of N-benzyloxycarbonyl-3-hydroxypiperidine is oxidized to a ketone using an oxidizing agent like sodium hypochlorite with a TEMPO catalyst at 0-10°C to produce N-benzyloxycarbonyl-piperidone.[1]
-
Transaminase Catalysis: The resulting ketone is dissolved in water, and immobilized transaminase and isopropylamine are added. The reaction is maintained at a pH of 9.0-9.5 and a temperature of 30-40°C for 8-8.5 hours to yield N-benzyloxycarbonyl-3-aminopiperidine.[1]
-
Boc Protection: N-benzyloxycarbonyl-3-aminopiperidine is dissolved, and an aqueous solution of sodium carbonate is added. The mixture is cooled to 0-10°C, and di-tert-butyl dicarbonate (Boc anhydride) is added dropwise to obtain R-benzyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate.[1]
-
Hydrogenation: The Cbz group is removed by hydrogenation using a palladium on carbon (Pd/C) catalyst to yield the final product, R-3-Boc-aminopiperidine.[1]
Method 2: Synthesis from N-Cbz-3-piperidinecarboxylic acid (based on CN105130879A/B)[3][5]
-
Chiral Resolution: N-Cbz-3-piperidinecarboxylic acid is resolved using R-phenylethylamine to obtain the desired enantiomer.[3][5]
-
Amide Formation: The resolved carboxylic acid is converted to its corresponding amide by reaction with ammonia.[3][5]
-
Hofmann Degradation: The amide undergoes a Hofmann degradation reaction, typically using sodium hypochlorite and sodium hydroxide, to form the 3-amino group.[3][5]
-
Boc Protection: The resulting amine is protected with di-tert-butyl dicarbonate in the presence of a base like sodium carbonate to give the N-Boc derivative.[3][5]
-
Cbz Deprotection: The N-Cbz group is removed via hydrogenation to afford (R)-3-Boc-aminopiperidine.[3][5]
Method 3: Synthesis from 3-Piperidine ethyl formate (based on CN101565397B)[4]
-
N-Boc Protection: 3-Piperidine ethyl formate is reacted with di-tert-butyl dicarbonate in a halogenated hydrocarbon solvent with an organic base as an acid-binding agent at 0-10°C to yield N-Boc-3-piperidine ethyl formate.[4]
-
Ammonolysis: The resulting ester undergoes ammonolysis in a solvent such as 1,4-dioxane to form N-Boc-3-piperidine formamide.[4]
-
Hofmann Rearrangement: The amide is subjected to a Hofmann rearrangement using sodium hypochlorite and sodium hydroxide to produce N-Boc-3-aminopiperidine.[4]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Synthetic route starting from 3-Hydroxypiperidine.
Caption: Synthesis via Hofmann degradation of an amide intermediate.
References
- 1. CN117625708A - A kind of preparation method of R-3-Boc aminopiperidine - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]
- 4. CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google Patents [patents.google.com]
- 5. CN105130879B - ï¼Rï¼The preparation method of 3 Boc amino piperidines - Google Patents [patents.google.com]
- 6. Preparation method of (R)-3-Boc-aminopiperidine (2015) | Zhang Shaoping | 1 Citations [scispace.com]
- 7. CN110724675B - Transaminase catalyst and method for synthesizing (R) -1-tert-butoxycarbonyl-3-aminopiperidine by enzyme method - Google Patents [patents.google.com]
- 8. An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine, [quickcompany.in]
Safety Operating Guide
Proper Disposal of 3-Boc-aminopiperidine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like 3-Boc-aminopiperidine are paramount to ensuring a safe and compliant laboratory environment. Adherence to these procedures mitigates risks to personnel and prevents environmental contamination. This guide provides essential, immediate safety and logistical information for the operational handling and disposal of this compound.
Hazard Identification and Safety Precautions
This compound is a chemical compound that requires careful handling due to its potential health and environmental hazards. The primary hazards are summarized below.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | Precautionary Statement Codes |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation.[1] | P264, P280, P302+P352, P332+P313, P362[1] |
| Serious Eye Damage/Irritation (Category 1/2A) | H318/H319: Causes serious eye damage/irritation.[1] | P280, P305+P351+P338[2] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation.[1] | P261, P271, P304+P340, P312, P403+P233, P405[1] |
| Hazardous to the Aquatic Environment, Acute (Category 1) | H400: Very toxic to aquatic life.[2] | P273, P391[2] |
| Hazardous to the Aquatic Environment, Chronic (Category 2) | H411: Toxic to aquatic life with long lasting effects.[1] | P273, P391[1] |
Personal Protective Equipment (PPE): Before handling or disposing of this compound, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.[3]
-
Hand Protection: Handle with compatible, chemical-resistant gloves. Inspect gloves prior to use.[3]
-
Body Protection: Wear a laboratory coat.[3]
-
Respiratory Protection: For nuisance exposures, use a P95 (US) or P1 (EU) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges.[4]
All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[3][5]
Experimental Protocol: Standard Disposal Procedure
The disposal of this compound must be carried out in strict accordance with all applicable federal, state, and local regulations.[5] Treat all waste containing this substance as hazardous chemical waste.[5]
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: All unused this compound and materials contaminated with it must be treated as hazardous waste.[5]
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[5] Incompatible chemicals can react, producing heat or toxic gases.
-
Separate Solids and Liquids: Segregate waste into clearly labeled containers for solids and liquids.[5]
Step 2: Waste Collection and Storage
-
Use Appropriate Containers: Collect waste in chemically compatible, leak-proof containers. The original product container can be used if it is in good condition.[5]
-
Proper Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound". Avoid using abbreviations.[5]
-
Secure Storage: Keep the waste container securely closed except when adding waste. Store the container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[5]
Step 3: Spill and Leak Cleanup In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure the area is well-ventilated.[3]
-
Wear Full PPE: Don the appropriate personal protective equipment as described above.[4]
-
Contain and Collect:
-
For solid spills: Carefully sweep or shovel the material into a suitable, closed container for disposal, avoiding dust formation.[4]
-
For liquid spills: Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.[5] Collect the absorbed material and any contaminated surfaces into a sealed container for disposal as hazardous waste.[5]
-
-
Decontaminate: Clean the spill area thoroughly.
Step 4: Final Disposal
-
Professional Disposal: Arrange for the disposal of the waste as special waste through a licensed disposal company.[6] This should be done in consultation with your local waste disposal authority to ensure compliance with national and regional regulations.[6]
-
Incineration: One approved method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Environmental Protection: Under no circumstances should this compound or its containers be disposed of in drains or sewers, as it is very toxic to aquatic life.[2][4]
Visual Workflow and Safety Relationships
The following diagrams illustrate the procedural flow for proper disposal and the logical relationships for safety precautions.
Caption: Disposal workflow for this compound waste.
Caption: Key safety relationships for handling this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of any chemical.
References
Personal protective equipment for handling 3-Boc-aminopiperidine
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for 3-Boc-aminopiperidine (tert-butyl (piperidin-3-yl)carbamate). Adherence to these guidelines is critical to minimize risks and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact. The compound is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[1][2][3][4] It is also classified as toxic to aquatic life with long-lasting effects.[1][2]
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or a face shield.[3][5] | Protects against splashes and airborne particles that can cause serious eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing.[3][6] | Prevents skin contact which can lead to irritation.[1] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols can be generated, a NIOSH-approved N95 dust mask or higher-level respirator should be used.[7] | Minimizes the inhalation of dust or vapors that can cause respiratory tract irritation.[3][7] |
Procedural Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.
Operational and Disposal Plans
Handling Procedures:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[1][3]
-
Prevent contact with skin and eyes by wearing the appropriate PPE.[1][3]
-
Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
Storage:
-
Keep the container in a cool, dry, and well-ventilated place.[3][5]
-
Store away from incompatible materials.[1]
Spill Management:
-
In case of a spill, evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Avoid generating dust.
-
Carefully sweep or scoop up the spilled material and place it into a suitable, closed container for disposal.[5][7]
-
Clean the spill area thoroughly.
Disposal Plan:
-
This compound and its containers must be disposed of as hazardous waste.
-
Do not allow the chemical to enter drains or sewer systems.[5][7]
-
All waste materials should be collected in clearly labeled, sealed containers.
-
Arrange for disposal through a licensed and qualified hazardous waste disposal company, in accordance with all federal, state, and local regulations.[2][8]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
